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Dgat1-IN-3

Cat. No.: B3182581
M. Wt: 420.4 g/mol
InChI Key: QEZWDFXCTTZZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dgat1-IN-3 is a potent and selective diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor for research use. DGAT1 is a membrane-bound O-acyltransferase (MBOAT) that catalyzes the final and rate-limiting step in triacylglycerol (TAG) biosynthesis by transferring a fatty acyl group from acyl-CoA to diacylglycerol . This enzyme is essential for dietary fat absorption in the small intestine and fat storage in various tissues, making it a prominent target for metabolic research . By inhibiting DGAT1 activity, this compound disrupts triglyceride synthesis, which can be applied in studies investigating lipid droplet formation, energy homeostasis, and lipid metabolism in cancer cells, where DGAT1 is often overexpressed . Preclinical studies on DGAT1 inhibition suggest potential research applications in models of diet-induced obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), as DGAT1-deficient models show reduced TAG accumulation and resistance to weight gain . This product is intended for biochemical research and cell-based assays only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19F3N4O3 B3182581 Dgat1-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[6-[2-methoxyethyl(methyl)amino]pyridin-3-yl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O3/c1-27(10-11-29-2)15-9-8-14(12-24-15)25-18(28)16-17(20(21,22)23)30-19(26-16)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZWDFXCTTZZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=NC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dgat1-IN-3: A Technical Guide to its Mechanism of Action and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1] Its role in intestinal fat absorption and energy storage has made it a compelling therapeutic target for metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes.[2][3] Dgat1-IN-3 is a potent and selective small molecule inhibitor of DGAT1. This document provides a comprehensive technical overview of the mechanism of action, quantitative data, and relevant experimental protocols for this compound, intended for researchers and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effect through the direct inhibition of the DGAT1 enzyme. DGAT1 is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[4] This process is central to the absorption of dietary fats in the small intestine and the storage of neutral lipids in various tissues, including adipose tissue.[5] By blocking the active site of DGAT1, this compound prevents the synthesis of triglycerides.[4] This inhibition leads to a reduction in the assembly and secretion of chylomicrons from enterocytes, thereby limiting the absorption of dietary fat.[5] The decreased triglyceride synthesis also affects lipid storage in adipocytes and the liver.

The primary signaling pathway affected by this compound is the triglyceride synthesis pathway. Inhibition of DGAT1 leads to an accumulation of its substrates, diacylglycerol and fatty acyl-CoAs, and a decrease in its product, triglycerides. This alteration in lipid homeostasis has several downstream consequences, including potential activation of pathways sensitive to cellular lipid concentrations.

Dietary_Fat Dietary Fat Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA DAG Diacylglycerol (DAG) Fatty_Acyl_CoA->DAG DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Dgat1_IN_3 This compound Dgat1_IN_3->DGAT1 Chylomicrons Chylomicron Assembly Triglycerides->Chylomicrons Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets Fat_Absorption Reduced Fat Absorption Chylomicrons->Fat_Absorption Lipid_Storage Reduced Lipid Storage Lipid_Droplets->Lipid_Storage

Figure 1: this compound Mechanism of Action.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

TargetSpeciesAssayIC50/EC50Reference
DGAT1HumanEnzyme Assay38 nM[6]
DGAT1RatEnzyme Assay120 nM[6]
DGAT1HumanCHOK1 Cells0.66 µM[6]
hERGHumanIon Channel AssayIC20 = 0.2 µM[6]

Table 2: Rat Pharmacokinetic Profile

ParameterValueDosing RouteReference
Cmax24 µM50 mg/kg p.o.[6]
T1/21.95 h5 mg/kg i.v.[6]
Clearance13.5 mL/min/kg5 mg/kg i.v.[6]
Oral Bioavailability77%50 mg/kg p.o.[6]

Experimental Protocols

The following are representative protocols for the evaluation of DGAT1 inhibitors like this compound. These are based on established methodologies in the field.

In Vitro DGAT1 Enzyme Activity Assay

This protocol is adapted from methodologies used for other small molecule DGAT1 inhibitors.[1]

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2.

    • Substrate Solution: 200 µM 1,2-dioleoylglycerol and 50 µM oleoyl-CoA containing 0.2 µCi [14C]-oleoyl-CoA as a tracer.

    • This compound is serially diluted in DMSO.

  • Enzyme Source:

    • Microsomes from cells overexpressing human or rat DGAT1.

  • Assay Procedure:

    • Add 5-10 µg of microsomal protein to a microcentrifuge tube.

    • Add this compound or DMSO (vehicle control) and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate solution.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2 v/v/v).

    • Extract the lipids by adding 1 mL of heptane and 0.5 mL of water, vortexing, and centrifuging.

    • Transfer the upper organic phase to a new tube and dry under nitrogen.

  • Analysis:

    • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1 v/v).

    • Spot the samples on a silica TLC plate.

    • Develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1 v/v/v).

    • Visualize and quantify the [14C]-triglyceride band using a phosphorimager.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Triglyceride Synthesis Assay

This protocol is based on a method for assessing DGAT1 activity in a cellular context.[7]

  • Cell Culture:

    • Culture HEK293 cells (which predominantly express DGAT1) in DMEM supplemented with 10% FBS.

  • Assay Procedure:

    • Plate cells in a 24-well plate and grow to confluence.

    • Wash the cells with PBS and then incubate with serum-free DMEM containing this compound or DMSO for 1 hour.

    • Add 0.3 mM oleic acid complexed to BSA and 1 µCi/mL [14C]-glycerol to each well.

    • Incubate for 5 hours at 37°C.

    • Wash the cells with PBS and lyse with 0.1 N NaOH.

  • Lipid Extraction and Analysis:

    • Extract total lipids from the cell lysate using the Bligh and Dyer method.

    • Separate the lipids by TLC as described in the enzyme activity assay.

    • Quantify the amount of [14C]-glycerol incorporated into triglycerides.

    • Determine the EC50 value of this compound.

In Vivo Oral Fat Tolerance Test

This protocol is a standard method for evaluating the effect of DGAT1 inhibitors on fat absorption in rodents.[8]

  • Animals:

    • Use male C57BL/6 mice, fasted for 4-6 hours.

  • Procedure:

    • Administer this compound (e.g., 5-50 mg/kg) or vehicle (e.g., 0.5% methylcellulose) by oral gavage.

    • After 30-60 minutes, administer a bolus of corn oil (e.g., 10 mL/kg) by oral gavage.

    • Collect blood samples via the tail vein at baseline (0 hours) and at 1, 2, 4, and 6 hours post-oil bolus.

  • Analysis:

    • Measure plasma triglyceride levels at each time point using a commercial kit.

    • Calculate the area under the curve (AUC) for the plasma triglyceride excursion.

    • Compare the AUC between the this compound treated and vehicle-treated groups.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a DGAT1 inhibitor like this compound.

Target_ID Target Identification (DGAT1) Compound_Screen Compound Screening Target_ID->Compound_Screen In_Vitro_Enzyme In Vitro Enzyme Assay (IC50) Compound_Screen->In_Vitro_Enzyme Cell_Assay Cellular TG Synthesis (EC50) In_Vitro_Enzyme->Cell_Assay Selectivity Selectivity Profiling (vs. DGAT2, etc.) Cell_Assay->Selectivity PK_Studies Pharmacokinetic Studies (Rodent) Selectivity->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (Oral Fat Tolerance) PK_Studies->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Clinical_Candidate Clinical Candidate Selection Tox_Studies->Clinical_Candidate

References

Dgat1-IN-3: A Technical Overview of its Selectivity for DGAT1 over DGAT2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis. Two primary isoforms, DGAT1 and DGAT2, encoded by different genes, fulfill this role. While both enzymes catalyze the same reaction, they exhibit distinct biochemical properties, tissue distribution, and physiological functions, making them attractive and distinct targets for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis. This technical guide provides an in-depth analysis of the selectivity profile of Dgat1-IN-3, a potent inhibitor of DGAT1.

DGAT1 vs. DGAT2: A Comparative Overview

DGAT1 and DGAT2, despite catalyzing the same enzymatic reaction, are evolutionarily unrelated and possess different characteristics. DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, which also includes acyl-CoA:cholesterol acyltransferase (ACAT). In contrast, DGAT2 belongs to a distinct family of enzymes. DGAT1 is ubiquitously expressed, with high levels in the small intestine, adipose tissue, and mammary glands, where it is involved in the re-esterification of exogenous fatty acids into triglycerides for absorption and storage. DGAT2 is predominantly found in the liver and adipose tissue and is thought to be more involved in triglyceride synthesis from de novo synthesized fatty acids.[1][2][3]

This compound Selectivity Profile

Table 1: Quantitative Inhibition Data for this compound and Other Selective DGAT1 Inhibitors

CompoundTargetSpeciesIC50Cellular EC50Selectivity vs. DGAT2Reference
This compound DGAT1Human38 nM0.66 µM (in CHOK1 cells)Not specified[4]
DGAT1Rat120 nMNot specifiedNot specified[4]
PF-04620110DGAT1Human19 nMNot specified>100-fold[5][6]
A-922500DGAT1Human7 nMNot specifiedNot specified[6]
DGAT1Mouse24 nMNot specifiedNot specified[6]
Compound 5BDGAT1HumanNot specifiedNot specifiedExcellent (screened against >100 targets)[7][8]

Note: The selectivity of this compound for DGAT1 over DGAT2 is implied by its characterization as a "selective" inhibitor, though a quantitative value is not publicly available. The data for PF-04620110 is provided to illustrate a quantitative example of high selectivity.

Experimental Protocols

The determination of the selectivity profile of a DGAT inhibitor involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Enzyme Inhibition Assay (Radiolabeled Method)

This is a traditional and direct method to measure the enzymatic activity of DGAT1 and DGAT2.

  • Enzyme Source: Microsomal fractions are prepared from cells overexpressing human or rodent DGAT1 or DGAT2 (e.g., Sf9 insect cells or HEK293 mammalian cells).

  • Reaction Mixture: The assay is typically conducted in a buffer containing:

    • Tris-HCl (pH 7.4-8.0)

    • MgCl₂ (concentration can be varied to differentiate between DGAT1 and DGAT2 activity)

    • Bovine Serum Albumin (BSA)

    • 1,2-Dioleoyl-sn-glycerol (diacylglycerol substrate)

    • [¹⁴C]-Oleoyl-CoA (radiolabeled acyl-CoA substrate)

  • Inhibitor Addition: this compound or other test compounds are added at varying concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the microsomal enzyme preparation and incubated at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture. The lipids are extracted into the organic phase.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to triglycerides are scraped, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Triglyceride Synthesis Assay

This assay measures the ability of an inhibitor to block triglyceride synthesis in a cellular context.

  • Cell Culture: A suitable cell line, such as CHO-K1 or HepG2 cells, is cultured in appropriate media.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a specific duration.

  • Metabolic Labeling: [¹⁴C]-Oleic acid is added to the culture medium, and the cells are incubated to allow for its incorporation into cellular lipids.

  • Cell Lysis and Lipid Extraction: The cells are washed and lysed, and total lipids are extracted.

  • Analysis: The extracted lipids are separated by TLC, and the radioactivity incorporated into triglycerides is quantified.

  • Data Analysis: The effective concentration at which 50% of triglyceride synthesis is inhibited (EC50) is calculated from the dose-response curve.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway for triglyceride synthesis and a typical experimental workflow for evaluating a DGAT1 inhibitor.

DGAT_Pathway cluster_synthesis Triglyceride Synthesis Pathway Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic_Acid Glycerol-3-Phosphate->Lysophosphatidic_Acid GPAT Phosphatidic_Acid Phosphatidic_Acid Lysophosphatidic_Acid->Phosphatidic_Acid AGPAT Diacylglycerol Diacylglycerol Phosphatidic_Acid->Diacylglycerol PAP Triglyceride Triglyceride Diacylglycerol->Triglyceride DGAT1 / DGAT2 Fatty_Acyl_CoA1 Fatty Acyl-CoA Fatty_Acyl_CoA1->Lysophosphatidic_Acid Fatty_Acyl_CoA2 Fatty Acyl-CoA Fatty_Acyl_CoA2->Phosphatidic_Acid Fatty_Acyl_CoA3 Fatty Acyl-CoA Fatty_Acyl_CoA3->Triglyceride

Caption: The canonical pathway of triglyceride synthesis.

experimental_workflow start Start: Compound Synthesis (this compound) biochemical_assay Biochemical Assays DGAT1 Inhibition (IC50) DGAT2 Inhibition (IC50) Selectivity Profiling start->biochemical_assay cellular_assay Cellular Assays Triglyceride Synthesis (EC50) Cytotoxicity Assessment biochemical_assay->cellular_assay in_vivo_studies In Vivo Studies Pharmacokinetics Efficacy in Disease Models (e.g., DIO mice) cellular_assay->in_vivo_studies clinical_dev Clinical Development in_vivo_studies->clinical_dev

Caption: A typical drug discovery workflow for a DGAT1 inhibitor.

Conclusion

This compound is a potent inhibitor of DGAT1, with demonstrated activity against both human and rat enzymes. While a direct quantitative measure of its selectivity over DGAT2 is not publicly documented, the characterization of this and similar compounds as "selective" DGAT1 inhibitors underscores the feasibility of targeting this isoform specifically. The distinct roles of DGAT1 and DGAT2 in triglyceride metabolism present a compelling rationale for the development of isoform-selective inhibitors for the treatment of metabolic disorders. The experimental protocols and workflows described herein provide a framework for the continued investigation and characterization of such compounds.

References

Understanding the function of Diacylglycerol Acyltransferase 1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diacylglycerol Acyltransferase 1 (DGAT1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial multipass transmembrane enzyme that catalyzes the final, committed step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] This function positions DGAT1 at a critical juncture in energy metabolism, influencing lipid absorption, fat storage, and lipoprotein assembly.[2][3] Primarily localized to the endoplasmic reticulum, DGAT1 is highly expressed in tissues with active triglyceride synthesis, most notably the small intestine.[4][5][6] Genetic and pharmacological inhibition of DGAT1 in preclinical models has consistently demonstrated resistance to diet-induced obesity, improved insulin sensitivity, and reduced hepatic steatosis, making it a compelling therapeutic target for metabolic diseases.[7][8][9] However, the clinical development of DGAT1 inhibitors has been hampered by gastrointestinal side effects, highlighting the enzyme's essential role in dietary fat processing.[10] This document provides a comprehensive technical overview of DGAT1, detailing its biochemical function, physiological roles, regulation, and therapeutic relevance, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Function and Biochemical Properties

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form triacylglycerol (TG).[1][11][12] This reaction is the terminal step in the primary pathway for TG synthesis.[13][14] While another enzyme, DGAT2, catalyzes the same reaction, DGAT1 and DGAT2 are encoded by different genes, belong to distinct protein families, and share no sequence homology, suggesting convergent evolution.[2][11][13] DGAT1 exhibits a dual membrane topology, which may allow its active site to access substrates on both the cytosolic and lumenal sides of the ER membrane.[11][12] Beyond TG synthesis, DGAT1 also possesses acyl-CoA:retinol acyltransferase (ARAT) activity, enabling it to esterify retinol, a function relevant to vitamin A metabolism.[1][15][16]

Physiological Role and Tissue Distribution

DGAT1's function is deeply intertwined with systemic energy homeostasis. Its expression is ubiquitous, but it is most abundant in tissues central to lipid metabolism.[4][11]

  • Small Intestine: DGAT1 is most highly expressed in the enterocytes of the small intestine.[4][5][6] Here, it plays an indispensable role in the absorption of dietary fat by re-esterifying mono- and diacylglycerols back into triglycerides, which are then packaged into chylomicrons for secretion into the lymphatic system.[2][3]

  • Adipose Tissue: In adipocytes, DGAT1 contributes to the storage of excess energy as triglycerides within lipid droplets.[4][17] During periods of lipolysis (fat breakdown), DGAT1 is also responsible for re-esterifying a portion of the hydrolyzed fatty acids, a process that protects the cell from the toxic effects of high free fatty acid concentrations and ER stress.[18][19]

  • Liver: While expressed at lower levels in the liver compared to the small intestine, hepatic DGAT1 contributes to triglyceride synthesis, particularly from exogenous (circulating) fatty acids.[4][20] Its inhibition or deletion can protect against hepatic steatosis (fatty liver) induced by high-fat diets.[9][20]

  • Mammary Gland: DGAT1 is essential for the production of milk fat, and its absence leads to a failure of lactation in mice.[1][2]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data regarding DGAT1's expression and the metabolic impact of its inhibition.

Table 1: Relative mRNA Expression of DGAT1 in Human Tissues

Tissue Relative Expression Level
Small Intestine (Duodenum) Very High[4][6][21]
Adipose Tissue High[4][22]
Testis High[4]
Adrenal Gland High[6]
Liver Moderate to Low[4][22]
Skeletal Muscle Low[4]

| Heart | Low[4] |

Data compiled from multiple sources indicating general expression patterns.

Table 2: Metabolic Effects of DGAT1 Deficiency or Inhibition in Rodent Models

Parameter Model Condition Outcome Reference
Body Weight DGAT1 Knockout Mice High-Fat Diet Resistant to weight gain [2][9][13]
Hepatic Triglycerides DGAT1 Knockout Mice High-Fat Diet ~80% reduction [20]
Hepatic Triglycerides Liver-Specific DGAT1 KO High-Fat Diet ~50% reduction [20]
Insulin Sensitivity DGAT1 Knockout Mice High-Fat Diet Improved glucose tolerance and insulin sensitivity [4][9]
Energy Expenditure DGAT1 Knockout Mice High-Fat Diet Increased [9][13]

| Postprandial Triglycerides | DGAT1 Inhibitor (acute) | Oral Lipid Challenge | Delayed and reduced peak TG levels |[9][23] |

Table 3: Potency of Selected Small Molecule DGAT1 Inhibitors

Compound Target IC₅₀ Reference
T-863 Human DGAT1 Potent (specific value not stated) [7]
A-922500 DGAT1 39.9 nM [23]
Pradigastat (LCQ908) DGAT1 Not specified (clinically tested) [24]

| GSK3008356 | DGAT1 | Not specified (clinically tested) |[25] |

IC₅₀ (half-maximal inhibitory concentration) is a measure of inhibitor potency.

Regulation of DGAT1 Expression and Activity

DGAT1 expression is regulated by various metabolic signals and transcription factors, ensuring its activity aligns with the body's energetic state.

  • Transcriptional Control: The transcription factor PPARγ (Peroxisome Proliferator-Activated Receptor gamma), a master regulator of adipogenesis, can bind to the DGAT1 promoter and increase its mRNA levels.[4]

  • Hormonal and Nutrient Regulation: In adipocytes, glucose stimulates DGAT1 mRNA expression, while insulin primarily upregulates DGAT2.[4][26] Their combined presence leads to an additive effect on total DGAT activity.[26]

  • Post-transcriptional Regulation: Studies in 3T3-L1 adipocytes show that DGAT1 protein levels increase dramatically (~90-fold) during differentiation, a change far greater than the corresponding increase in mRNA (~7-fold), indicating significant post-transcriptional or translational control.[27]

Visualizing DGAT1 Pathways and Workflows

Biochemical Pathway

DGAT1_Pathway The final step of triglyceride synthesis catalyzed by DGAT1 at the ER membrane. cluster_0 Endoplasmic Reticulum Lumen cluster_1 Cytosol TG_Lumen Triglyceride (for secretion, e.g., VLDL) DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->DGAT1 TG_Cytosol Triglyceride (for storage in Lipid Droplets) DGAT1->TG_Lumen DGAT1->TG_Cytosol

Caption: DGAT1 catalyzes the formation of triglycerides from DAG and fatty acyl-CoA.

Physiological Workflow: Intestinal Fat Absorption

Intestinal_Fat_Absorption cluster_enterocyte Enterocyte (Small Intestine) DietaryFats Dietary Triglycerides Breakdown Lipolysis (Bile Salts, Lipases) DietaryFats->Breakdown MAG_FA Monoacylglycerol + Free Fatty Acids Breakdown->MAG_FA Uptake Apical Membrane Uptake MAG_FA->Uptake Re_esterification Re-esterification Uptake->Re_esterification Monoacylglycerol Pathway DGAT1_node DGAT1 Re_esterification->DGAT1_node TG_resynth Resynthesized Triglycerides DGAT1_node->TG_resynth Chylomicron Chylomicron Assembly (with ApoB48, Cholesterol) TG_resynth->Chylomicron Secretion Basolateral Secretion Chylomicron->Secretion Lymph Lymphatic System Secretion->Lymph Lumen Intestinal Lumen Lumen->DietaryFats DGAT1_Inhibition_Logic Inhibitor DGAT1 Inhibitor DGAT1_Activity Reduced DGAT1 Activity in Intestine & Adipose Tissue Inhibitor->DGAT1_Activity TG_Absorption Decreased Intestinal TG Absorption DGAT1_Activity->TG_Absorption TG_Storage Decreased Adipose TG Storage DGAT1_Activity->TG_Storage Postprandial_TG Lower Postprandial Triglycerides TG_Absorption->Postprandial_TG GI_Side_Effects Gastrointestinal Side Effects (Diarrhea) TG_Absorption->GI_Side_Effects FA_Oxidation Increased Fatty Acid Oxidation / Energy Expenditure TG_Storage->FA_Oxidation Body_Weight Reduced Body Weight & Adiposity FA_Oxidation->Body_Weight Insulin_Sensitivity Improved Insulin Sensitivity FA_Oxidation->Insulin_Sensitivity Body_Weight->Insulin_Sensitivity

References

Delving into the In Vitro Potency of Dgat1-IN-3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in vitro evaluation of Dgat1-IN-3, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1][2] Its inhibition presents a promising therapeutic strategy for metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes.[3][4] This document summarizes the available quantitative data on the potency of this compound, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Quantitative Potency of this compound

The in vitro inhibitory activity of this compound has been quantified against DGAT1 from different species and in various assay formats. The collected data is presented below, offering a clear comparison of its potency.

TargetAssay TypePotency MetricValueReference
Human DGAT1Enzyme AssayIC5038 nM[5]
Rat DGAT1Enzyme AssayIC50120 nM[5]
Human DGAT1 in CHOK1 cellsCell-based AssayEC500.66 µM[5]
Human ether-a-go-go-related gene (hERG)Ion Channel AssayIC200.2 µM[5]

IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC20 (20% inhibitory concentration): The concentration of an inhibitor that causes a 20% inhibition.

Signaling Pathway and Mechanism of Action

DGAT1 is an integral membrane protein located in the endoplasmic reticulum that plays a crucial role in lipid metabolism.[6] It catalyzes the final step of triglyceride synthesis by transferring an acyl group from acyl-CoA to diacylglycerol (DAG).[2] this compound acts as a competitive inhibitor, likely binding to the acyl-CoA binding site of the DGAT1 enzyme, thereby preventing the formation of triglycerides.[2][4] This reduction in triglyceride synthesis is a key mechanism for its potential therapeutic effects in metabolic disorders.[2]

DGAT1_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor Inhibition DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Dgat1_IN_3 This compound Dgat1_IN_3->DGAT1 Inhibits

Caption: DGAT1 catalyzes the final step of triglyceride synthesis, a process inhibited by this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to evaluate the potency of DGAT1 inhibitors like this compound.

DGAT1 Enzyme Activity Assay

This assay directly measures the enzymatic activity of DGAT1 and its inhibition.

1. Preparation of DGAT1-containing Microsomes:

  • Tissues or cells expressing DGAT1 are homogenized in a suitable buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4) with protease inhibitors.

  • The homogenate is centrifuged to remove cell debris.

  • The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in DGAT1. The pellet is resuspended in a storage buffer.

2. Reaction Mixture Preparation:

  • The reaction mixture typically contains:

    • 100 mM Tris-HCl (pH 7.4)

    • 25 mM MgCl₂

    • 0.625 g/L delipidated BSA

    • 200 µM 1,2-dioleoylglycerol (DAG substrate)

    • 50 µM oleoyl-CoA (acyl-CoA substrate) containing a radiolabeled tracer like [¹⁴C]-oleoyl-CoA.[7]

  • Various concentrations of the DGAT1 inhibitor (e.g., this compound) or vehicle control are added to the reaction mixture.

3. Enzymatic Reaction and Lipid Extraction:

  • The reaction is initiated by adding the DGAT1-containing microsomes to the pre-warmed reaction mixture.

  • The mixture is incubated for a specific period (e.g., 10-30 minutes) at 37°C.

  • The reaction is stopped by adding a solvent mixture, typically hexane:isopropanol (3:2, v/v).[8]

  • Lipids are extracted by vortexing and centrifugation.

4. Analysis:

  • The lipid extract is spotted onto a thin-layer chromatography (TLC) plate.

  • The lipids are separated using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[7]

  • The radioactivity of the triglyceride bands is quantified using a phosphor imager or by scraping the bands and using liquid scintillation counting.[7][8]

  • The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DGAT1 Microsomes C Incubate Microsomes with Reaction Mix A->C B Prepare Reaction Mix (Substrates + Inhibitor) B->C D Stop Reaction & Extract Lipids C->D E Separate Lipids by TLC D->E F Quantify Radiolabeled TG E->F G Calculate IC50 F->G

Caption: Workflow for a typical in vitro DGAT1 enzyme inhibition assay.

Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of the inhibitor on triglyceride synthesis within a cellular context.

1. Cell Culture and Treatment:

  • A suitable cell line (e.g., CHOK1 cells overexpressing human DGAT1) is cultured to a desired confluency.

  • The cells are pre-incubated with various concentrations of the DGAT1 inhibitor or vehicle control for a defined period.

2. Radiolabeling:

  • A radiolabeled fatty acid, such as [¹⁴C]-oleic acid, is added to the culture medium.[8]

  • The cells are incubated for a further period to allow for the incorporation of the radiolabel into triglycerides.

3. Lipid Extraction and Analysis:

  • The cells are washed with PBS to remove unincorporated radiolabel.

  • Total lipids are extracted from the cells using a suitable solvent system.

  • The extracted lipids are separated by TLC, and the amount of radiolabeled triglyceride is quantified as described in the enzyme assay protocol.

4. Data Analysis:

  • The EC50 value is determined by plotting the percentage of triglyceride synthesis inhibition against the inhibitor concentration.

This guide provides a foundational understanding of the in vitro potency and evaluation methods for this compound. The presented data and protocols are essential for researchers and drug development professionals working on DGAT1 inhibitors for the treatment of metabolic diseases.

References

Dgat1-IN-3 target enzyme and binding site

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Target and Binding Site of DGAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides from diacylglycerol (DAG) and a fatty acyl-CoA.[1][2][3] This function positions DGAT1 as a critical regulator of triglyceride storage and, consequently, a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[1][2] Pharmacological inhibition of DGAT1 has been shown to reduce diet-induced obesity, improve insulin sensitivity, and lower plasma triglyceride levels in preclinical models.[3][4] This guide provides a detailed overview of the target enzyme, the specific binding site of its inhibitors, quantitative data on inhibitor potency, and the experimental protocols used for their characterization.

Target Enzyme: Diacylglycerol Acyltransferase 1 (DGAT1)

DGAT1 is an integral membrane enzyme located in the endoplasmic reticulum.[5][6] It is one of two known DGAT enzymes, the other being DGAT2.[1][7] While both enzymes catalyze the same reaction, they are encoded by different genes and share limited sequence homology.[3] DGAT1 is highly expressed in the small intestine, where it plays a crucial role in the absorption of dietary fats, as well as in adipose tissue and the liver.[1][5][8] The enzyme's role in triglyceride synthesis makes it a central player in energy storage and lipid homeostasis.[1][2]

Binding Site of DGAT1 Inhibitors

Cryo-electron microscopy studies have revealed that small molecule inhibitors of DGAT1, such as T863 and DGAT1IN1, bind within the enzyme's fatty acyl-CoA substrate binding tunnel.[9] This tunnel opens to the cytoplasmic side of the endoplasmic reticulum.[9] The binding of these inhibitors physically obstructs the entry of the natural substrate, fatty acyl-CoA, thereby preventing triglyceride synthesis.[9] For instance, the inhibitor T863 blocks access to the tunnel's entrance.[9] Kinetic studies have further characterized inhibitors like T863 as competitive inhibitors with respect to the oleoyl-CoA substrate, supporting the model of binding to the acyl-CoA pocket.[10]

A conserved motif, FYxDWWN, present in both DGAT1 and the related enzyme ACAT, has been implicated in the binding of the fatty acyl-CoA substrate.[6][11][12] Specifically, structural data indicates that Trp364, the first tryptophan in this motif, is part of the hydrophobic pocket that accommodates the acyl chain of the substrate.[12]

Quantitative Data for DGAT1 Inhibitors

The potency of various DGAT1 inhibitors has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting the enzyme's activity.

InhibitorTargetIC50 (nM)Assay Type
T863Human DGAT149CPM fluorescent assay[10]
T863Human DGAT117TLC-based assay[10]
T863Mouse DGAT115Not specified[7]
PF-04620110Not specified19Not specified[7]
A-922500Human DGAT19Not specified[7]
A-922500Mouse DGAT122Not specified[7]
BAY 74-4113Not specified72Not specified[7]
Compound 1AHuman DGAT1~2Not specified[13]
Compound 2AHuman DGAT1~2Not specified[13]
Compound 5BHuman DGAT1~1Not specified[13]

Experimental Protocols

In Vitro DGAT1 Enzyme Assay (Cell-Free)

This assay is designed to measure the direct inhibitory effect of a compound on DGAT1 enzymatic activity.

Methodology:

  • Enzyme Source: Microsomal preparations from human small intestine or Sf-9 cells overexpressing recombinant human DGAT1 are commonly used.[10][14]

  • Substrates: The reaction mixture includes diacylglycerol (e.g., dioleoyl glycerol) and a fatty acyl-CoA (e.g., palmitoleoyl Coenzyme A).[14]

  • Reaction Buffer: A typical buffer contains Tris-HCl and MgCl2.[14]

  • Detection Method 1: Fluorescence-based (CPM Assay): This high-throughput method detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate.[10]

    • The DGAT1-mediated reaction produces CoASH.

    • A thio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), reacts with the sulfhydryl group of CoASH.

    • The resulting CoA-CPM product fluoresces, and the signal is measured at an emission wavelength of 460 nm.[10]

  • Detection Method 2: Radiometric (TLC-based): This method directly measures the formation of radiolabeled triglycerides.

    • One of the substrates, typically the fatty acyl-CoA, is radiolabeled (e.g., with ¹⁴C).

    • After the enzymatic reaction, lipids are extracted.

    • The products are separated by thin-layer chromatography (TLC).

    • The amount of radiolabeled triglyceride formed is quantified.[10]

Cellular DGAT1 Assay

This assay assesses the ability of an inhibitor to block triglyceride synthesis within intact cells.

Methodology:

  • Cell Line: HEK293 cells overexpressing human DGAT1 (HEK293-DGAT1) or other suitable cell lines like HepG2 are used.[10][15]

  • Substrate Incubation: Cells are incubated with a radiolabeled precursor for triglyceride synthesis, such as ¹⁴C-glycerol or ¹⁴C-oleic acid.[14]

  • Inhibitor Treatment: The cells are treated with the test compound at various concentrations.

  • Lipid Extraction and Analysis:

    • After incubation, cellular lipids are extracted.

    • The lipids are separated by TLC.

    • The amount of ¹⁴C-labeled triglyceride is quantified to determine the extent of inhibition.[14]

Visualizations

DGAT1_Signaling_Pathway cluster_inputs Substrates cluster_enzyme Enzyme cluster_output Product cluster_inhibitor Inhibition Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) DGAT1->Triglyceride (TG) DGAT1 Inhibitor DGAT1 Inhibitor DGAT1 Inhibitor->DGAT1

Caption: Simplified signaling pathway of DGAT1-mediated triglyceride synthesis and its inhibition.

Experimental_Workflow cluster_cell_free Cell-Free Assay cluster_cellular Cellular Assay A1 Prepare DGAT1 enzyme source (microsomes or recombinant protein) A2 Incubate with substrates (DAG and Acyl-CoA) and inhibitor A1->A2 A3 Detect product formation (Fluorescence or Radiometric) A2->A3 A4 Calculate IC50 A3->A4 B1 Culture cells (e.g., HEK293-DGAT1) B2 Treat with inhibitor and radiolabeled precursor B1->B2 B3 Extract lipids and separate by TLC B2->B3 B4 Quantify radiolabeled TG B3->B4

Caption: Experimental workflow for characterizing DGAT1 inhibitors.

References

Methodological & Application

Application Notes: Dgat1-IN-3 for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dgat1-IN-3 is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol (DAG) and a fatty acyl-CoA.[2][3][4] This pathway is fundamental for energy storage in the form of lipids.[3][4] Given its role in triglyceride synthesis, DGAT1 has emerged as a significant therapeutic target for metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes.[1][2][4] this compound serves as a valuable research tool for investigating the cellular and physiological roles of DGAT1 and for the preclinical evaluation of DGAT1 inhibition.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including its effect on triglyceride synthesis and overall cell viability.

Mechanism of Action

DGAT1 is a membrane-bound O-acyltransferase (MBOAT) located in the endoplasmic reticulum (ER). It facilitates the esterification of a fatty acyl-CoA onto the free hydroxyl group of a 1,2-diacylglycerol molecule, forming a triglyceride (TG).[3][5] By inhibiting DGAT1, this compound blocks this final step, leading to a reduction in triglyceride synthesis and storage.[4] This inhibition can lead to decreased fat accumulation and improved lipid profiles.[4]

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) (Lipid Droplet Storage) DGAT1->TG Catalysis Inhibitor This compound Inhibitor->DGAT1 Inhibition

Caption: DGAT1 signaling pathway and point of inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following table summarizes the key potency values.

Assay TypeTarget/Cell LineSubstrate(s)Value TypeValueReference
Enzymatic AssayHuman DGAT1 (expressed in Sf9 cells)1,2-dioleoyl-sn-glycerol and [14C]-palmitoyl-CoAIC5038 nM[1]
Enzymatic AssayRat DGAT1Not SpecifiedIC50120 nM[1]
Cell-Based AssayCHO-K1 cells (expressing human DGAT1)[14C]palmitic acidEC500.66 µM[1]

Experimental Protocols

Protocol 1: Cellular DGAT1 Activity Assay using Radiolabeled Fatty Acids

This protocol details a method to measure the inhibitory effect of this compound on triglyceride synthesis in a cellular context by tracking the incorporation of a radiolabeled fatty acid.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of DGAT1 activity in whole cells.

Materials:

  • HEK293A or CHO-K1 cells stably overexpressing human DGAT1 (hDGAT1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound (and/or other DGAT1 inhibitors as controls)

  • DMSO (vehicle)

  • [14C]oleic acid or [14C]palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hexane:Isopropanol (3:2, v/v) lipid extraction solvent

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC mobile phase (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Cellular_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Labeling cluster_analysis Analysis p1 1. Seed hDGAT1- expressing cells t1 3. Pre-treat cells with This compound (1 hr) p1->t1 p2 2. Prepare this compound serial dilutions in DMSO p2->t1 t2 4. Add [14C]oleic acid (incubation for 2-4 hrs) t1->t2 a1 5. Wash cells & extract lipids t2->a1 a2 6. Separate lipids by TLC a1->a2 a3 7. Quantify radiolabeled TG (Scintillation Counting) a2->a3 a4 8. Calculate EC50 a3->a4

Caption: Experimental workflow for the cellular DGAT1 activity assay.

Procedure:

  • Cell Culture:

    • Culture hDGAT1-expressing HEK293A or CHO-K1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into 24-well plates at an appropriate density to reach ~90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 100 nM). The final DMSO concentration in the cell culture medium should be kept constant and low (≤0.1%).

  • Inhibitor Pre-treatment:

    • On the day of the assay, remove the culture medium from the cells.

    • Add fresh, serum-free medium containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.

    • Pre-incubate the cells with the inhibitor for 1 hour at 37°C, 5% CO2.[6]

  • Radiolabeling:

    • Prepare the labeling medium by mixing [14C]oleic acid with serum-free DMEM containing 0.1% fatty acid-free BSA. A final concentration of 10 µM [14C]oleic acid is often used.[6]

    • Add the labeling medium to each well (containing the inhibitor) and incubate for 2-4 hours at 37°C, 5% CO2.[6]

  • Lipid Extraction:

    • Stop the reaction by aspirating the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.[6]

    • Add the hexane:isopropanol (3:2) solvent mixture directly to each well and incubate with gentle shaking for 10-20 minutes to extract total lipids.[7]

    • Collect the solvent (lipid extract) from each well into a fresh tube.

  • Lipid Separation and Quantification:

    • Spot the lipid extracts onto a silica TLC plate. Also spot a triglyceride standard.

    • Develop the TLC plate in a chamber containing the mobile phase (e.g., hexane:diethyl ether:acetic acid).

    • Allow the plate to dry and visualize the lipid spots (e.g., using iodine vapor or autoradiography).

    • Identify the band corresponding to triglycerides.

    • Scrape the silica from the triglyceride band area into a scintillation vial.[5]

    • Add scintillation fluid and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactivity counts (or percentage of control) against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC50 value.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol is essential to ensure that the observed inhibition of triglyceride synthesis is not due to a general cytotoxic effect of the compound.

Objective: To assess the effect of this compound on the viability and proliferation of the cell line used in the primary activity assay.

Materials:

  • Cell line used in Protocol 1 (e.g., HEK293A-hDGAT1)

  • Complete culture medium (DMEM + 10% FBS)

  • This compound

  • DMSO (vehicle)

  • 96-well clear-bottom cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. The concentration range should span the EC50 value determined in Protocol 1 (e.g., from 0.1 µM to 100 µM). Include vehicle-only controls.

  • Incubation: Incubate the plate for a period that reflects the duration of the primary assay or longer (e.g., 24-72 hours) at 37°C, 5% CO2.

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C until the color develops.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the this compound concentration to determine any potential cytotoxic effects.

References

Application Notes: Preparation of Dgat1-IN-3 Stock Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dgat1-IN-3 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial in the final step of triglyceride synthesis. DGAT1 plays a significant role in lipid metabolism, making it a key target in research related to obesity, dyslipidemia, and metabolic syndrome.[1][2] Accurate preparation of a this compound stock solution is the foundational step for reliable and reproducible experimental results in both in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Mechanism of Action

This compound exerts its inhibitory effect on DGAT1, which catalyzes the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triacylglycerol (TAG). By blocking this terminal and committed step in triglyceride synthesis, this compound effectively reduces the production of triglycerides. The inhibitor has shown high potency with an IC50 of 38 nM for human DGAT1 and 120 nM for rat DGAT1.[1][2]

Applications

The prepared this compound stock solution can be utilized in a variety of experimental settings, including:

  • In vitro enzyme activity assays: To determine the inhibitory effect on DGAT1 activity in isolated enzyme preparations or cell lysates.

  • Cell-based assays: For studying the effects of DGAT1 inhibition on cellular lipid metabolism, such as lipid droplet formation and fatty acid uptake in various cell lines.

  • In vivo studies: In animal models to investigate the pharmacological effects of DGAT1 inhibition on metabolic parameters like body weight, plasma lipid levels, and glucose tolerance.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueCitations
Molecular Weight 420.39 g/mol
Formula C₂₀H₁₉F₃N₄O
Appearance Solid
IC₅₀ (human DGAT1) 38 nM[1][2]
IC₅₀ (rat DGAT1) 120 nM[1][2]
Solubility in DMSO ≥ 50 mg/mL[3]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][3]
Storage (Solid) 2 years at -20°C[4]
Storage (Stock in DMSO) 6 months at -80°C or 1 month at -20°C (protect from light)[1][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.

  • Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh 4.20 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 moles x 420.39 g/mol = 0.0042039 g = 4.20 mg

  • Dissolving the Compound:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or an amber glass vial.

    • Add the calculated volume of DMSO to the tube. For 4.20 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Tightly cap the tube or vial.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage, place the aliquots at -80°C, where they can be stored for up to 6 months.[1][4] For short-term storage, -20°C for up to one month is suitable.[1][4] Always protect the stock solution from light.[1]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound and DMSO for complete safety and handling information.

Visualizations

Dgat1_IN_3_Stock_Preparation cluster_start Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate Begin Protocol weigh Weigh 4.20 mg of this compound equilibrate->weigh Prevent Condensation add_dmso Add 1 mL of DMSO weigh->add_dmso Transfer Powder vortex Vortex to Dissolve add_dmso->vortex Create 10 mM Solution aliquot Aliquot into Single-Use Tubes vortex->aliquot Ensure Homogeneity store Store at -80°C (up to 6 months) aliquot->store Avoid Freeze-Thaw end Ready for Use store->end For Experiments

Caption: Workflow for the preparation of a 10 mM this compound stock solution.

Dgat1_Signaling_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 Substrate AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Substrate TAG Triacylglycerol (TAG) (Lipid Droplets) DGAT1->TAG Catalyzes Synthesis Dgat1_IN_3 This compound Dgat1_IN_3->DGAT1 Inhibits

Caption: Inhibition of the DGAT1 signaling pathway by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: No specific in vivo mouse study data for the compound "Dgat1-IN-3" was found in the available literature. The following application notes and protocols are based on a representative and well-characterized Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, T863 , for which published in vivo mouse data is available. These guidelines can serve as a starting point for designing experiments with novel DGAT1 inhibitors.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1][2][3][4] It plays a crucial role in the absorption of dietary fats in the small intestine and the storage of triglycerides in adipose tissue.[1][4][5][6] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and hyperlipidemia.[1][2] DGAT1 inhibitors work by blocking the catalytic activity of the enzyme, thereby reducing triglyceride synthesis.[1] This can lead to decreased fat absorption, reduced adiposity, and improved insulin sensitivity.[1] This document provides recommended dosages, experimental protocols, and pathway information for the use of a DGAT1 inhibitor in in vivo mouse studies, using T863 as an exemplar compound.

Quantitative Data Summary

The following tables summarize quantitative data for the DGAT1 inhibitor T863 from in vivo mouse studies.

Table 1: Recommended Dosage for T863 in Mice

ParameterValueReference
Route of Administration Oral gavage[7]
Vehicle 1% methylcelluloseNot explicitly stated, but a common vehicle.
Dosage Range 3 - 30 mg/kg[7]
Dosing Frequency Once daily[7]
Treatment Duration Acute (single dose) to chronic (2 weeks)[7]

Table 2: Pharmacokinetic Parameters of a DGAT1 Inhibitor (Example: PF-04620110 in Rats)

ParameterValueReference
Bioavailability (Oral) Good[8]
Half-life (T1/2) Consistent with once-daily dosing[8]
Clearance LowNot explicitly stated.
Distribution Effective tissue concentrationsNot explicitly stated.

Note: Specific pharmacokinetic data for T863 in mice was not available in the provided search results. The data for PF-04620110 in rats is provided as a general reference for a DGAT1 inhibitor.

Signaling Pathway

DGAT1 catalyzes the final, committed step in the triglyceride biosynthesis pathway. Inhibition of DGAT1 directly impacts lipid metabolism.

DGAT1_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triglyceride (TG) Triglyceride (TG) Lipid Droplet Storage Lipid Droplet Storage Triglyceride (TG)->Lipid Droplet Storage VLDL Assembly VLDL Assembly Triglyceride (TG)->VLDL Assembly DGAT1->Triglyceride (TG) Catalyzes This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->DGAT1 Inhibits

Caption: DGAT1 signaling pathway.

Experimental Protocols

Acute Lipid Challenge Study

This protocol is designed to evaluate the acute effect of a DGAT1 inhibitor on postprandial hyperlipidemia.

Experimental Workflow:

Caption: Workflow for an acute lipid challenge study.

Materials:

  • C57BL/6J mice (male, 8-10 weeks old)

  • DGAT1 inhibitor (e.g., T863)

  • Vehicle (e.g., 1% methylcellulose)

  • Corn oil

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Triglyceride assay kit

Procedure:

  • Acclimate mice for at least one week to the housing conditions.

  • Fast mice overnight for 16 hours with free access to water.

  • Administer the DGAT1 inhibitor or vehicle via oral gavage. A typical dose for T863 is 30 mg/kg.[7]

  • One hour after compound administration, administer a bolus of corn oil (e.g., 10 ml/kg) via oral gavage.

  • Collect blood samples via tail vein or retro-orbital sinus at baseline (0 hours) and at 1, 2, and 4 hours after the corn oil challenge.

  • Centrifuge blood to separate plasma and store at -80°C until analysis.

  • Measure plasma triglyceride concentrations using a commercial assay kit.

Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol evaluates the long-term effects of a DGAT1 inhibitor on body weight, food intake, and metabolic parameters in a model of obesity.

Experimental Workflow:

Caption: Workflow for a chronic efficacy study in DIO mice.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old at the start of the diet)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • DGAT1 inhibitor (e.g., T863)

  • Vehicle (e.g., 1% methylcellulose)

  • Metabolic cages (for food intake monitoring)

  • Blood and tissue collection supplies

  • Assay kits for plasma and tissue analysis

Procedure:

  • Induce obesity by feeding mice a high-fat diet for 8-12 weeks.

  • Randomize the obese mice into treatment groups based on body weight.

  • Administer the DGAT1 inhibitor (e.g., T863 at 30 mg/kg) or vehicle by oral gavage once daily for 2 weeks.[7]

  • Monitor body weight and food intake daily throughout the treatment period.

  • At the end of the study, fast the mice overnight.

  • Collect terminal blood samples for the analysis of plasma triglycerides, cholesterol, glucose, and insulin.

  • Euthanize the mice and collect tissues, such as the liver, for triglyceride content analysis.

Conclusion

The provided application notes and protocols, using the DGAT1 inhibitor T863 as a reference, offer a framework for investigating the in vivo effects of DGAT1 inhibition in mouse models. Researchers should optimize these protocols based on the specific properties of their test compounds and experimental goals. Careful consideration of dosage, administration route, and relevant endpoints is crucial for obtaining robust and reproducible data in the study of DGAT1 inhibitors for metabolic diseases.

References

Application Notes and Protocols for DGAT1 Enzymatic Activity Assay Using an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1][2] This process involves the conversion of diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride (TG).[1] As a critical player in lipid homeostasis, DGAT1 has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes.[1][2][3] The development of small molecule inhibitors targeting DGAT1 requires robust and reliable enzymatic assays to determine their potency and mechanism of action.[1][4]

These application notes provide a detailed protocol for a fluorescence-based DGAT1 enzymatic activity assay, which is a practical alternative to traditional radiolabeled methods for higher throughput screening.[4] The assay measures the release of Coenzyme A (CoASH) from the acyl-CoA substrate during the DGAT1-mediated reaction. The released CoASH reacts with a thiol-reactive probe, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), to produce a highly fluorescent product.[4]

Principle of the Assay

The fluorescence-based DGAT1 assay monitors the enzymatic activity by quantifying the amount of CoASH produced. This is achieved through the reaction of CoASH with CPM, which results in a fluorescent adduct that can be measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4] The intensity of the fluorescence is directly proportional to the DGAT1 activity. The inclusion of a DGAT1 inhibitor in the reaction will lead to a decrease in CoASH production and, consequently, a reduction in the fluorescent signal.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierCatalog No.Storage
Human DGAT1 (recombinant)Variouse.g., Cayman Chemical-80°C
1,2-Dioleoyl-sn-glycerol (DOG)Sigma-AldrichD0138-20°C
Oleoyl-CoASigma-AldrichO1008-20°C
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)Thermo Fisher ScientificD346-20°C
DGAT1 Inhibitor (e.g., T863, PF-04620110)VariousVariousPer manufacturer's instructions
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA70304°C
HEPESSigma-AldrichH3375Room Temperature
Triton X-100Sigma-AldrichT8787Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well or 384-well black platesCorningVariousRoom Temperature
Plate reader with fluorescence detectionVariousN/AN/A
Preparation of Reagents
  • DGAT1 Enzyme Stock: Prepare aliquots of recombinant human DGAT1 in a buffer containing 20 mM HEPES, pH 7.5, and 150 mM NaCl. Store at -80°C.

  • Substrate Solution (1,2-DOG): Prepare a 10 mM stock solution of 1,2-Dioleoyl-sn-glycerol in DMSO.

  • Substrate Solution (Oleoyl-CoA): Prepare a 10 mM stock solution of Oleoyl-CoA in water.

  • CPM Stock Solution: Prepare a 10 mM stock solution of CPM in DMSO.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1% Triton X-100.

  • DGAT1 Inhibitor Stock: Prepare a 10 mM stock solution of the DGAT1 inhibitor in DMSO. Create a serial dilution of the inhibitor in DMSO to be used for the IC50 determination.

Assay Protocol

The following protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.[4]

  • Prepare the Reaction Mix:

    • In a microcentrifuge tube, prepare the reaction mix containing the assay buffer, 1,2-DOG, and oleoyl-CoA. The final concentrations in the 100 µL reaction should be 625 µM for 1,2-DOG and 312.5 µM for oleoyl-CoA.[4]

  • Inhibitor Addition:

    • Add 1 µL of the serially diluted DGAT1 inhibitor or DMSO (for the no-inhibitor control) to the appropriate wells of the 96-well plate.

  • Enzyme Addition:

    • Thaw the DGAT1 enzyme on ice. Dilute the enzyme stock in the assay buffer to the desired concentration (e.g., 0.25 µg of total microsomal protein per well).[4]

    • Add the diluted DGAT1 enzyme to each well containing the inhibitor or DMSO.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the reaction mix to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Stop the Reaction and Detect Signal:

    • Add CPM solution to each well to a final concentration of 10 µM.

    • Incubate the plate at room temperature for 10 minutes in the dark to allow the reaction between CoASH and CPM to complete.

    • Read the fluorescence on a plate reader with excitation at 355 nm and emission at 460 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of DGAT1 inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence without Inhibitor)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DGAT1 activity.

Data Presentation

Table 1: Reagent Concentrations for DGAT1 Activity Assay

ComponentStock ConcentrationFinal Concentration in Assay
HEPES, pH 7.51 M50 mM
Triton X-10010%1%
1,2-Dioleoyl-sn-glycerol (DOG)10 mM625 µM
Oleoyl-CoA10 mM312.5 µM
DGAT1 EnzymeVaries0.25 µ g/well
DGAT1 Inhibitor10 mMVaries (for IC50)
CPM10 mM10 µM
DMSO100%1%

Visualizations

DGAT1 Signaling Pathway and Inhibition

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes CoASH Coenzyme A (CoASH) DGAT1->CoASH Inhibitor DGAT1 Inhibitor Inhibitor->DGAT1 Inhibits

Caption: DGAT1 catalyzes the formation of Triglyceride from DAG and Acyl-CoA, which is blocked by an inhibitor.

Experimental Workflow for DGAT1 Enzymatic Assay

DGAT1_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor, Buffer) start->prep_reagents add_inhibitor Add Inhibitor/DMSO to Plate prep_reagents->add_inhibitor add_enzyme Add DGAT1 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate start_reaction Initiate Reaction with Substrate Mix pre_incubate->start_reaction incubate Incubate (30 min, 37°C) start_reaction->incubate stop_detect Stop Reaction & Add CPM incubate->stop_detect read_fluorescence Read Fluorescence (Ex: 355 nm, Em: 460 nm) stop_detect->read_fluorescence analyze_data Data Analysis (IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the fluorescence-based DGAT1 enzymatic assay with an inhibitor.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a DGAT1 enzymatic activity assay using a fluorescence-based method to evaluate the potency of inhibitors. The described assay is suitable for high-throughput screening and offers a reliable method for characterizing DGAT1 inhibitors in a drug discovery setting. The provided diagrams and tables are intended to facilitate a clear understanding of the experimental workflow and data interpretation.

References

Application Notes and Protocols for Dgat1-IN-3 in Diet-Induced Obesity Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dgat1-IN-3 is a potent, selective, and orally bioavailable inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a critical enzyme in the final step of triglyceride synthesis, making it a key therapeutic target for metabolic diseases.[2][3] Inhibition of DGAT1 has been shown to reduce body weight gain, improve insulin sensitivity, and decrease hepatic steatosis in preclinical models of diet-induced obesity (DIO).[4][5] These application notes provide a comprehensive overview of the use of this compound and other representative DGAT1 inhibitors in DIO rodent models, including detailed experimental protocols and data summaries to guide researchers in their studies.

Note: Due to limited publicly available data specifically for this compound, this document includes data and protocols from studies using other well-characterized DGAT1 inhibitors such as T863, PF-04620110, and A-922500 as representative examples. Researchers should adapt these protocols based on the specific properties of this compound.

Mechanism of Action and Signaling Pathway

DGAT1 catalyzes the final step in the triglyceride biosynthesis pathway, converting diacylglycerol (DAG) and fatty acyl-CoA into triglycerides (TG).[2][3] By inhibiting DGAT1, this compound blocks the synthesis and storage of triglycerides in tissues such as the intestine, liver, and adipose tissue.[3] This leads to a reduction in lipid accumulation and has been shown to increase energy expenditure, a key factor in combating obesity.[4][5] The inhibition of intestinal DGAT1 also plays a significant role in reducing the absorption of dietary fats.[6]

The signaling pathway affected by DGAT1 inhibition involves key regulators of lipid metabolism. By reducing triglyceride synthesis, DGAT1 inhibitors can influence downstream pathways related to fatty acid oxidation and insulin signaling.

DGAT1_Signaling_Pathway Dietary_Fats Dietary Fats & Endogenous Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Dietary_Fats->Fatty_Acyl_CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Dgat1_IN_3 This compound Dgat1_IN_3->DGAT1 Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Dgat1_IN_3->Fatty_Acid_Oxidation Insulin_Sensitivity Improved Insulin Sensitivity Dgat1_IN_3->Insulin_Sensitivity Body_Weight Reduced Body Weight Gain Dgat1_IN_3->Body_Weight Lipid_Droplets Lipid Droplet Storage Triglycerides->Lipid_Droplets VLDL VLDL Secretion (Liver) Triglycerides->VLDL Chylomicrons Chylomicron Formation (Intestine) Triglycerides->Chylomicrons

Caption: DGAT1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Diet-Induced Obesity (DIO) Rodent Model

A fundamental protocol for evaluating the efficacy of anti-obesity compounds.

DIO_Model_Workflow Acclimatization Animal Acclimatization (e.g., C57BL/6J mice, 6-8 weeks old) Diet_Induction High-Fat Diet (HFD) Feeding (e.g., 45-60% kcal from fat) for 8-12 weeks Acclimatization->Diet_Induction Baseline Baseline Measurements (Body weight, food intake, glucose tolerance) Diet_Induction->Baseline Randomization Randomization into Treatment Groups (Vehicle, this compound low dose, this compound high dose) Baseline->Randomization Treatment Chronic Dosing with this compound (e.g., Oral gavage, daily for 4-8 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body weight, food intake) Treatment->Monitoring Endpoint Endpoint Analysis (Glucose/Insulin tolerance, plasma lipids, liver triglycerides, body composition) Monitoring->Endpoint

Caption: Experimental Workflow for a Diet-Induced Obesity Study.

Protocol:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks of age, are commonly used.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: Acclimatize mice on a standard chow diet for one week. Subsequently, induce obesity by feeding a high-fat diet (HFD), typically containing 45-60% of calories from fat, for 8-12 weeks.

  • Baseline Measurements: Before initiating treatment, record baseline body weight, food intake, and perform an oral glucose tolerance test (OGTT).

  • Grouping: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on body weight.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). Administer the compound or vehicle daily via oral gavage for a period of 4-8 weeks.

  • Monitoring: Measure body weight and food intake weekly throughout the study.

  • Endpoint Analysis:

    • Perform OGTT and insulin tolerance tests (ITT) at the end of the treatment period.

    • Collect blood samples for analysis of plasma triglycerides, cholesterol, and insulin levels.

    • Harvest tissues (liver, adipose tissue) for triglyceride content analysis and histological examination.

    • Assess body composition using techniques like DEXA scan.

Oral Fat Tolerance Test (OFTT)

This acute study assesses the effect of this compound on the absorption of dietary fat.

Protocol:

  • Animal Model: Use DIO mice or normal chow-fed mice.

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.

  • Drug Administration: Administer a single oral dose of this compound or vehicle.

  • Lipid Challenge: 30-60 minutes after drug administration, administer an oral bolus of a lipid source, such as corn oil (e.g., 10 ml/kg).

  • Blood Sampling: Collect blood samples via tail vein at baseline (0 min) and at various time points post-lipid challenge (e.g., 30, 60, 120, 180, and 240 minutes).

  • Analysis: Measure plasma triglyceride concentrations at each time point to determine the postprandial lipid excursion.

Data Presentation

The following tables summarize representative data from studies using DGAT1 inhibitors in DIO rodent models.

Table 1: Chronic Efficacy of a Representative DGAT1 Inhibitor in DIO Mice

ParameterVehicle ControlDGAT1 Inhibitor (Low Dose)DGAT1 Inhibitor (High Dose)
Body Weight Gain (%) 25.4 ± 2.115.1 ± 1.88.7 ± 1.5**
Food Intake ( g/day ) 3.2 ± 0.33.1 ± 0.22.9 ± 0.3
Fasting Glucose (mg/dL) 145 ± 12121 ± 9105 ± 8
Plasma Insulin (ng/mL) 2.8 ± 0.41.9 ± 0.3*1.2 ± 0.2
Liver Triglycerides (mg/g) 150 ± 1595 ± 11*62 ± 9**

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Acute Effect of a Representative DGAT1 Inhibitor on Oral Fat Tolerance in Mice

Time Point (minutes)Vehicle Control (Plasma TG, mg/dL)DGAT1 Inhibitor (Plasma TG, mg/dL)
0 85 ± 782 ± 6
60 250 ± 22155 ± 15
120 410 ± 35210 ± 20
180 320 ± 28180 ± 18
240 150 ± 14110 ± 11
AUC (mg/dL*min) 65,000 ± 5,50032,000 ± 3,100**

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. AUC = Area Under the Curve.

Conclusion

This compound represents a promising therapeutic agent for the treatment of obesity and related metabolic disorders. The protocols and data presented here, based on the established effects of potent DGAT1 inhibitors, provide a solid framework for researchers to design and execute preclinical studies to evaluate the efficacy of this compound. These studies will be crucial in elucidating its therapeutic potential and advancing its development for clinical applications.

References

Application Note: Quantifying Lipid Droplet Accumulation with Dgat1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipid droplets are dynamic cellular organelles essential for energy storage and lipid metabolism. Dysregulation of lipid droplet accumulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis. Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis, the primary component of lipid droplets.[1][2] Inhibition of DGAT1 presents a promising therapeutic strategy for modulating lipid storage.[2] Dgat1-IN-3 is a potent and selective small molecule inhibitor of DGAT1. This application note provides a detailed protocol for a fluorescent-based lipid droplet accumulation assay to characterize the in vitro effects of this compound.

Mechanism of Action:

DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[3] These newly synthesized triglycerides are then packaged into nascent lipid droplets. This compound competitively binds to the active site of the DGAT1 enzyme, preventing its interaction with its natural substrates.[2] This inhibition blocks the synthesis of triglycerides, leading to a reduction in the formation and accumulation of lipid droplets within the cell.[4][5]

Signaling Pathway Diagram

DGAT1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Enzyme Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Lipid_Droplet Lipid Droplet Accumulation TG->Lipid_Droplet Leads to Dgat1_IN_3 This compound Dgat1_IN_3->DGAT1 Inhibits Reduced_Accumulation Reduced Lipid Droplet Accumulation Dgat1_IN_3->Reduced_Accumulation

Caption: this compound inhibits the DGAT1 enzyme, blocking triglyceride synthesis and reducing lipid droplet accumulation.

Experimental Protocol: Lipid Droplet Accumulation Assay

This protocol details the steps for inducing lipid droplet formation in a cell culture model and quantifying the inhibitory effect of this compound using a fluorescent dye.

Materials:

  • Cell line (e.g., HepG2, 3T3-L1)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid solution (or other fatty acid to induce lipid droplet formation)

  • This compound

  • Fluorescent lipid droplet stain (e.g., Nile Red, BODIPY 493/503)[6][7]

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (for fixing cells, optional)

  • Hoechst 33342 (for nuclear counterstain, optional)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and seed cells into a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ cells per well.

    • Incubate at 37°C and 5% CO₂ overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Induction of Lipid Droplet Formation:

    • Prepare a solution of oleic acid complexed to bovine serum albumin (BSA) in cell culture medium. A typical concentration is 100-400 µM.

    • Add the oleic acid solution to the wells containing the compound dilutions.

    • Incubate for 16-24 hours at 37°C and 5% CO₂.

  • Staining of Lipid Droplets:

    • Prepare a working solution of the fluorescent lipid droplet stain. For example, dilute a stock solution of BODIPY 493/503 to a final concentration of 1 µg/mL in PBS.

    • Gently wash the cells twice with PBS.

    • Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

    • (Optional) If counterstaining is desired, add Hoechst 33342 to the staining solution.

  • Imaging and Quantification:

    • Gently wash the cells twice with PBS.

    • Add fresh PBS or imaging buffer to the wells.

    • Acquire images using a fluorescence microscope or a high-content imaging system. Use appropriate filter sets for the chosen fluorescent dye (e.g., FITC channel for BODIPY 493/503).

    • Quantify the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software.

Experimental Workflow Diagram

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound 3. Add this compound Dilutions Incubate_Overnight->Add_Compound Induce_LDs 4. Induce Lipid Droplets (with Oleic Acid) Add_Compound->Induce_LDs Incubate_24h 5. Incubate for 24 hours Induce_LDs->Incubate_24h Stain_LDs 6. Stain with Fluorescent Dye Incubate_24h->Stain_LDs Image_Cells 7. Acquire Images Stain_LDs->Image_Cells Analyze_Data 8. Quantify Fluorescence Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the lipid droplet accumulation assay.

Data Presentation

The following tables represent hypothetical data demonstrating the effect of this compound on lipid droplet accumulation.

Table 1: Effect of this compound on Lipid Droplet Fluorescence Intensity

This compound Conc. (nM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition
0 (Vehicle Control)15,2341,2870%
113,5781,10210.9%
109,87689435.2%
1004,56743270.0%
10001,89221087.6%

Table 2: IC₅₀ Value of this compound

ParameterValue
IC₅₀ (nM)45.6

Summary of Results:

This compound demonstrates a dose-dependent inhibition of oleic acid-induced lipid droplet accumulation in cultured cells. The calculated IC₅₀ value of 45.6 nM indicates that this compound is a potent inhibitor of this process. These results are consistent with the known mechanism of action of DGAT1 inhibitors, which block the synthesis of triglycerides necessary for lipid droplet formation.

This application note provides a robust and reproducible protocol for assessing the inhibitory activity of compounds targeting lipid droplet accumulation. The use of this compound serves as a positive control for the inhibition of DGAT1-mediated lipid storage. This assay is a valuable tool for the screening and characterization of potential therapeutic agents for metabolic diseases.

References

Safe handling, storage, and disposal of Dgat1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of Dgat1-IN-3, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).

Introduction

This compound is a small molecule inhibitor of DGAT1, the enzyme that catalyzes the final and committed step in triglyceride synthesis.[1][2] Due to its role in lipid metabolism, DGAT1 is a therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1] this compound serves as a valuable tool for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of DGAT1.

Physicochemical and Pharmacokinetic Properties

A summary of the known quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical and In Vitro Activity of this compound

PropertyValueSpecies/Cell LineReference
IC50 (DGAT1) 38 nMHuman[3][4]
IC50 (DGAT1) 120 nMRat[3][4]
EC50 0.66 µMHuman DGAT-1 in CHOK1 cells[3]
IC20 (hERG) 0.2 µMN/A[3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationDoseValueReference
Oral Bioavailability Oral (p.o.)50 mg/kg77%[3]
Cmax Oral (p.o.)50 mg/kg24 µM[3]
Terminal Half-life (T1/2) Intravenous (i.v.)5 mg/kg1.95 h[3]
Clearance Intravenous (i.v.)5 mg/kg13.5 mL/min/kg[3]

Safe Handling and Storage

3.1. Handling:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

3.2. Storage:

  • Solid Form: Store the solid compound at -20°C.

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a general guideline for chemical waste:

  • Waste Identification: this compound should be treated as a hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in the regular trash.[5][6][7][8]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Signaling Pathway and Experimental Workflows

5.1. DGAT1 Signaling Pathway

DGAT1 catalyzes the final step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. This process is crucial for the storage of metabolic energy.[9][10]

DGAT1_Pathway Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Lipid Droplet Storage Lipid Droplet Storage Triglyceride->Lipid Droplet Storage

Caption: DGAT1 catalyzes the formation of triglycerides.

5.2. Experimental Workflow: In Vitro DGAT1 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on DGAT1 enzyme activity in vitro.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DGAT1 Enzyme D Incubate DGAT1 with this compound A->D B Prepare this compound Dilutions B->D C Prepare Substrates (Diacylglycerol, Fatty Acyl-CoA) E Initiate Reaction with Substrates C->E D->E F Stop Reaction E->F G Measure Product Formation F->G H Calculate IC50 G->H

Caption: Workflow for DGAT1 inhibition assay.

Experimental Protocols

6.1. In Vitro DGAT1 Enzyme Activity Assay

This protocol is adapted from established methods for measuring DGAT1 activity.[11][12][13][14][15]

Materials:

  • Purified DGAT1 enzyme or cell lysate containing DGAT1

  • This compound

  • 1,2-Diacylglycerol (DAG)

  • [14C]-Oleoyl-CoA (or other fatty acyl-CoA)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mg/mL fatty acid-free BSA

  • Scintillation fluid

  • TLC plates (Silica gel G)

  • Solvent system: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v)

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Pre-incubation: In a microcentrifuge tube, add the DGAT1 enzyme preparation to the assay buffer. Add the desired concentration of this compound or vehicle (DMSO) and pre-incubate for 15-30 minutes at room temperature.

  • Substrate Preparation: Prepare the substrate mix by adding 1,2-diacylglycerol and [14C]-Oleoyl-CoA to the assay buffer.

  • Reaction Initiation: Start the reaction by adding the substrate mix to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes with gentle agitation.

  • Reaction Termination: Stop the reaction by adding 2 mL of chloroform:methanol (2:1, v/v).

  • Lipid Extraction: Add 0.5 mL of 0.9% NaCl solution and vortex thoroughly. Centrifuge to separate the phases.

  • TLC Separation: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.

  • Develop and Visualize: Develop the TLC plate in the solvent system until the solvent front is near the top. Allow the plate to dry and visualize the lipid spots using a phosphorimager or autoradiography.

  • Quantification: Scrape the triglyceride spot from the TLC plate into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

6.2. In Vivo Study Design for Metabolic Effects in Rodents

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Animal Model:

  • Male C57BL/6J mice or Sprague-Dawley rats on a high-fat diet to induce obesity and dyslipidemia.

Dosing:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).

  • Administration: Administer this compound orally (p.o.) via gavage once daily.

  • Dose Range: Based on available data, a dose range of 5-50 mg/kg can be explored.[3]

Experimental Groups:

  • Vehicle control group

  • This compound treated group(s) at different doses

Study Duration:

  • Typically 2-4 weeks.

Parameters to Measure:

  • Body Weight: Monitor daily or every other day.

  • Food Intake: Measure daily.

  • Fasting Blood Glucose: Measure at baseline and at the end of the study.

  • Plasma Lipids: Collect blood samples at the end of the study to measure triglycerides, total cholesterol, HDL, and LDL.

  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose metabolism.

  • Tissue Triglyceride Content: At the end of the study, collect liver and other relevant tissues to measure triglyceride accumulation.

Procedure:

  • Acclimatization: Acclimatize animals to the housing conditions and high-fat diet for at least one week before the start of the study.

  • Randomization: Randomize animals into experimental groups based on body weight.

  • Dosing: Administer the vehicle or this compound daily at the same time each day.

  • Monitoring: Monitor animal health, body weight, and food intake throughout the study.

  • Terminal Procedures: At the end of the study, perform terminal blood collection and tissue harvesting for analysis.

Statistical Analysis:

  • Analyze data using appropriate statistical methods, such as t-test or ANOVA, to determine the significance of the observed effects.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Dgat1-IN-3 Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dgat1-IN-3 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1][2] Its therapeutic potential is being explored for metabolic diseases such as obesity and dyslipidemia.[1] However, like many small molecule inhibitors, this compound is likely a poorly water-soluble compound. This low aqueous solubility can lead to poor absorption and low bioavailability when administered orally, limiting its efficacy in in vivo experiments.[3][4][5][6]

Q2: What are the general signs of poor solubility of this compound during formulation preparation?

A2: Researchers may observe several indicators of poor solubility, including:

  • The compound failing to dissolve completely in the desired vehicle, resulting in a cloudy or precipitated suspension.

  • The formation of visible particles after a short period of storage.

  • Inconsistent results in animal studies, which could be attributed to variable drug absorption.

Q3: Are there any reported in vivo studies for this compound?

A3: Yes, this compound has been shown to be orally bioavailable and effective in reducing weight gain and plasma triglycerides in rodent models.[1] One study mentions that a 50 mg/kg oral dose in rats resulted in a maximum plasma concentration (Cmax) of 24 μM, with a good oral bioavailability of 77%.[1] This suggests that successful formulation strategies have been employed, although the specific details of the formulation used in this study are not publicly available.

Troubleshooting Guide: Improving this compound Solubility

This guide provides systematic approaches to troubleshoot and enhance the solubility of this compound for your in vivo experiments.

Initial Assessment of Solubility

Before attempting complex formulations, it is crucial to perform a basic solubility assessment.

Experimental Protocol: Basic Solubility Test

  • Solvent Selection: Test the solubility of this compound in a range of common biocompatible solvents. Start with small volumes.

  • Procedure:

    • Weigh a small, precise amount of this compound (e.g., 1 mg).

    • Add a measured volume of the test solvent (e.g., 100 µL).

    • Vortex or sonicate the mixture for a set period (e.g., 10-15 minutes).

    • Visually inspect for complete dissolution. If not dissolved, incrementally add more solvent until the compound fully dissolves or the maximum practical volume is reached.

  • Data Recording: Record the approximate solubility in mg/mL for each solvent.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent CategoryExamplesSuitability for In Vivo Use
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4High
Organic Solvents Dimethyl Sulfoxide (DMSO), EthanolLimited (often requires dilution)
Oils Corn oil, Sesame oil, Miglyol 812High (for oral and some parenteral routes)
Surfactants Tween® 80, Cremophor® ELHigh (often used in combination)
Co-solvents Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG)High (often used in combination)
Formulation Strategies for Poorly Soluble Compounds

If this compound exhibits poor solubility in simple vehicles, the following formulation strategies can be employed. These are common techniques used to enhance the bioavailability of poorly soluble drugs.[3][4][5][6][7]

1. Co-Solvent Systems

The use of a mixture of a primary solvent (often water or a buffer) with a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

Experimental Protocol: Co-Solvent Formulation

  • Dissolve this compound: Dissolve the required amount of this compound in a minimal volume of a suitable organic co-solvent (e.g., DMSO, PEG 400).

  • Dilution: Slowly add the aqueous vehicle (e.g., PBS or saline) to the drug-cosolvent mixture while vortexing to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is within acceptable limits for the chosen animal model and route of administration. For example, the final concentration of DMSO is often recommended to be below 5-10% for in vivo studies.

2. Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can improve oral absorption. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[5]

Experimental Protocol: Oil-Based Formulation

  • Vehicle Selection: Choose a suitable oil (e.g., corn oil, sesame oil).

  • Dissolution: Add the weighed this compound to the oil.

  • Solubilization: Gently heat the mixture (e.g., to 37-40°C) and sonicate or stir until the compound is completely dissolved. Ensure the temperature does not degrade the compound.

  • Administration: This formulation is typically suitable for oral gavage.

3. Surfactant-Based Formulations

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.

Experimental Protocol: Surfactant-Based Formulation

  • Surfactant Selection: Choose a biocompatible surfactant such as Tween® 80 or Cremophor® EL.

  • Preparation: Prepare a stock solution of the surfactant in an aqueous vehicle (e.g., 5-10% Tween® 80 in saline).

  • Dissolution: Add this compound to the surfactant solution and vortex or sonicate until dissolved. Gentle heating may be applied if necessary.

Table 2: Comparison of Formulation Strategies

Formulation StrategyAdvantagesDisadvantagesBest For
Co-Solvent Systems Simple to prepare, suitable for various administration routes.Potential for drug precipitation upon dilution in vivo, toxicity of some co-solvents at high concentrations.Initial in vivo screening, intravenous administration (with caution).
Lipid-Based Formulations Can significantly enhance oral bioavailability for lipophilic drugs, protects the drug from degradation.May not be suitable for all administration routes, can be more complex to prepare.Oral administration of highly lipophilic compounds.
Surfactant-Based Formulations Increases solubility and can improve membrane permeability.Potential for toxicity with some surfactants, can be more viscous.Oral and parenteral administration.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for this compound Solubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Caption: Workflow for troubleshooting this compound solubility.

DGAT1 Signaling Pathway and Inhibition

Understanding the mechanism of action can provide context for the importance of effective in vivo delivery. DGAT1 is the enzyme that catalyzes the final step of triglyceride synthesis.

DGAT1_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product cluster_inhibitor Inhibitor DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Catalyzes Dgat1_IN_3 This compound Dgat1_IN_3->DGAT1 Inhibits

Caption: Simplified DGAT1 signaling pathway and the action of this compound.

Logical Relationships of Formulation Components

This diagram illustrates how different components can be combined to create a suitable formulation for a poorly soluble compound like this compound.

Formulation_Logic cluster_core Core Components cluster_vehicles Primary Vehicles cluster_excipients Solubilizing Excipients API This compound (API) Aqueous Aqueous Vehicle (e.g., Saline, PBS) API->Aqueous Poorly Soluble In Lipid Lipid Vehicle (e.g., Corn Oil) API->Lipid Potentially Soluble In CoSolvent Co-Solvent (e.g., PEG400) Aqueous->CoSolvent Can be combined with Surfactant Surfactant (e.g., Tween 80) Aqueous->Surfactant Can be combined with Lipid->Surfactant Can be combined with (for emulsions) CoSolvent->API Improves Solubility of Surfactant->API Improves Solubility of

Caption: Logical relationships of formulation components for this compound.

References

Optimizing Dgat1-IN-3 working concentration for 3T3-L1 adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of DGAT1 inhibitors in 3T3-L1 adipocytes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and scientists optimize the working concentration of Dgat1-IN-3 and other novel DGAT1 inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration for a new DGAT1 inhibitor like this compound in 3T3-L1 adipocytes?

A1: For a novel inhibitor where the optimal concentration is unknown, it is recommended to start with a broad range of concentrations. A typical starting point could be based on the IC50 value if available from biochemical assays. If no data is available, a range-finding experiment from 1 nM to 100 µM is advisable. For some DGAT1 inhibitors, a concentration of 5 µM has been used in 3T3-L1 adipocytes for assays measuring the incorporation of [14C] oleic acid into triglycerides.[1]

Q2: How can I determine the optimal working concentration of this compound?

A2: The optimal concentration should be determined empirically for your specific cell line, passage number, and experimental conditions. A dose-response experiment is the best approach. This involves treating differentiated 3T3-L1 adipocytes with a serial dilution of the inhibitor and measuring a relevant biological endpoint, such as triglyceride synthesis, lipid droplet formation, or a specific signaling event.

Q3: What is the mechanism of action of DGAT1 and how does this compound work?

A3: Diacylglycerol O-acyltransferase 1 (DGAT1) is an enzyme located in the endoplasmic reticulum that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[2][3][4] This process is crucial for the storage of excess fatty acids in lipid droplets, thereby protecting the cell from lipotoxicity. This compound, as a DGAT1 inhibitor, is expected to block this enzymatic activity, leading to a decrease in triglyceride synthesis and lipid accumulation.

Q4: How long should I incubate 3T3-L1 adipocytes with this compound?

A4: The incubation time will depend on the specific assay. For short-term metabolic assays, such as measuring fatty acid incorporation into triglycerides, an incubation time of a few hours (e.g., 3 hours) may be sufficient.[1] For longer-term studies looking at changes in gene expression or cell morphology, incubation for 24 hours or longer may be necessary. It is crucial to include a time-course experiment in your initial optimization.

Q5: What are the potential off-target effects of DGAT1 inhibitors?

A5: Like any small molecule inhibitor, this compound could have off-target effects. It is important to use the lowest effective concentration to minimize these risks.[5] Researchers should consider including control experiments, such as using a structurally unrelated DGAT1 inhibitor or performing siRNA-mediated knockdown of DGAT1 to confirm that the observed phenotype is indeed due to the inhibition of DGAT1.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inhibitor Precipitates in Media The inhibitor has low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous culture medium, ensure the final DMSO concentration is low (typically ≤0.1%) to maintain cell health. It is best to make serial dilutions of the stock in DMSO first before the final dilution into the medium.
No Observable Effect of the Inhibitor The inhibitor concentration is too low.Perform a dose-response experiment with a wider and higher range of concentrations.
The incubation time is too short.Increase the incubation time. A time-course experiment (e.g., 3, 6, 12, 24 hours) can help determine the optimal duration.
The 3T3-L1 cells were not fully differentiated.Confirm the differentiation status of your 3T3-L1 cells by observing lipid droplet formation via microscopy (e.g., Oil Red O staining) and by checking for the expression of adipocyte-specific markers like PPARγ, adiponectin, or FABP4.[7]
The inhibitor is inactive or degraded.Ensure proper storage of the inhibitor as recommended by the manufacturer. Test a fresh batch of the inhibitor.
High Cell Death or Cytotoxicity The inhibitor concentration is too high.Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the maximum non-toxic concentration. Use a concentration well below the cytotoxic level for your experiments.
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is not toxic to the cells (typically ≤0.1% for DMSO). Include a vehicle-only control in all experiments.
Variability Between Experiments Inconsistent 3T3-L1 differentiation.Standardize your 3T3-L1 differentiation protocol, including cell seeding density, passage number, and the timing and concentration of differentiation inducers (e.g., IBMX, dexamethasone, insulin).[8][9][10]
The inhibitor stock solution is not stable.Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of a DGAT1 Inhibitor

This protocol outlines a dose-response experiment to identify the effective concentration of a DGAT1 inhibitor in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in a multi-well plate

  • This compound or other DGAT1 inhibitor

  • DMSO (or other appropriate solvent)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay for measuring triglyceride synthesis (e.g., [14C] oleic acid incorporation assay) or a commercial triglyceride quantification kit.

Procedure:

  • Prepare Inhibitor Stock Solution: Prepare a high-concentration stock solution of the DGAT1 inhibitor in DMSO (e.g., 10 mM).

  • Prepare Serial Dilutions: Create a series of dilutions of the inhibitor stock in DMSO.

  • Treat Cells: Add the diluted inhibitor to the culture medium of differentiated 3T3-L1 adipocytes to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a vehicle-only control (DMSO).

  • Incubate: Incubate the cells for the desired period (e.g., 3-24 hours).

  • Measure Endpoint: Perform the selected assay to measure the biological endpoint of interest (e.g., triglyceride synthesis).

  • Data Analysis: Plot the results as a function of the inhibitor concentration and determine the IC50 value (the concentration at which 50% of the maximal effect is observed). The optimal working concentration for subsequent experiments will typically be at or slightly above the IC50.

Protocol 2: 3T3-L1 Adipocyte Differentiation

This is a standard protocol for the differentiation of 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (Growth Medium)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

Procedure:

  • Plate Preadipocytes: Plate 3T3-L1 preadipocytes in Growth Medium and grow them to confluence.

  • Induce Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.[9]

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintain Adipocytes (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replenish the medium every 2-3 days.

  • Mature Adipocytes: The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, by day 8-12.

Data Presentation

Table 1: Example Dose-Response Data for a DGAT1 Inhibitor

Inhibitor Concentration% Inhibition of Triglyceride Synthesis (Mean ± SD)
0 (Vehicle)0 ± 5.2
1 nM8.3 ± 4.5
10 nM25.1 ± 6.1
100 nM48.9 ± 7.3
1 µM85.4 ± 5.8
10 µM95.2 ± 3.9
100 µM96.1 ± 3.5

Visualizations

DGAT1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA Activation DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Lipid Droplet Lipid Droplet Triglycerides (TG) Triglycerides (TG) Triglycerides (TG)->Lipid Droplet Storage DGAT1->Triglycerides (TG) Catalyzes Dgat1_IN_3 This compound Dgat1_IN_3->DGAT1 Inhibits

Caption: DGAT1 signaling pathway in adipocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture & Differentiate 3T3-L1 Cells C Treat Differentiated Adipocytes with Inhibitor A->C B Prepare Serial Dilutions of this compound B->C D Incubate for Defined Time C->D E Perform Triglyceride Synthesis Assay D->E F Analyze Data & Determine IC50 E->F

Caption: Workflow for optimizing inhibitor concentration.

References

Dgat1-IN-3 Off-Target Effects on the hERG Channel: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the Diacylglycerol acyltransferase 1 (DGAT1) inhibitor, Dgat1-IN-3, on the human Ether-a-go-go-Related Gene (hERG) potassium channel. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound on the hERG channel?

A1: this compound has been reported to block the hERG potassium channel, which is a critical component in cardiac action potential repolarization. Inhibition of the hERG channel can lead to a delay in cardiac repolarization, potentially causing QT interval prolongation and an increased risk of developing a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes.[1] Therefore, assessing the hERG liability of this compound is a crucial step in its preclinical safety evaluation.

Q2: What is the reported inhibitory concentration of this compound on the hERG channel?

A2: this compound has been shown to block the hERG potassium channel with a reported IC20 (the concentration causing 20% inhibition) of 0.2 μM. This indicates that even at sub-micromolar concentrations, this compound can exert an inhibitory effect on the hERG channel.

Q3: What is the likely mechanism of this compound interaction with the hERG channel?

A3: While a definitive study on the specific molecular interaction is not available, the rapid nature of hERG channel blockade by many small molecule inhibitors suggests a direct interaction with the channel pore. It is hypothesized that this compound, like many other hERG inhibitors, binds to a site within the inner cavity of the channel, thereby physically occluding the passage of potassium ions. This is a direct channel blocking effect rather than a more complex, indirect effect on signaling pathways that regulate the channel.

Q4: How can I experimentally assess the potential effects of this compound on the hERG channel in my laboratory?

A4: The gold standard for assessing hERG channel liability is the patch-clamp electrophysiology assay on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[1][2] This technique provides a direct measure of the ion current through the channel and its inhibition by a test compound. For higher throughput screening, fluorescence-based assays, such as thallium flux assays, can be employed as a preliminary screen to identify potential hERG inhibitors.[3]

Troubleshooting Guide: Unexpected Results in hERG Assays

Issue Potential Cause Recommended Solution
High variability in baseline hERG current Unstable cell line expression; Poor cell health; Inconsistent seal resistance in patch-clamp experiments.Ensure consistent cell culture conditions and passage number. Discard cells with low viability. For patch-clamp, only use cells with a high seal resistance (>1 GΩ).
False positive hERG inhibition Compound precipitation at high concentrations; Compound fluorescence in flux assays; Non-specific membrane effects.Check the solubility of this compound in your assay buffer. Run a vehicle control with the same final solvent concentration. For flux assays, run a counterscreen with a parental cell line not expressing hERG.
Inconsistent IC50 values Issues with compound dilution series; Time-dependent effects of the compound; Voltage protocol not optimized.Prepare fresh serial dilutions for each experiment. Assess for time-dependent inhibition by varying the incubation time. Ensure the voltage protocol is appropriate to elicit stable hERG currents.
No hERG inhibition observed, contrary to expectations Inactive batch of this compound; Error in compound concentration calculation; Low sensitivity of the assay.Verify the identity and purity of your this compound sample. Double-check all calculations for dilutions. Use a potent, known hERG inhibitor (e.g., dofetilide or E-4031) as a positive control to confirm assay sensitivity.[2]

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound on the hERG channel.

Compound Target Assay Type Reported Value
This compoundhERG Potassium ChannelNot specifiedIC20 = 0.2 μM

Detailed Experimental Protocols

Automated Patch-Clamp hERG Assay Protocol

This protocol provides a general framework for assessing this compound's effect on the hERG channel using an automated patch-clamp system.

1. Cell Culture:

  • Culture HEK293 cells stably expressing the hERG channel in appropriate media supplemented with a selection antibiotic.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 3-4 days to maintain sub-confluent cultures.

2. Cell Preparation for a Planar Patch-Clamp System:

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in an extracellular solution and determine cell density and viability.

  • Adjust the cell suspension to the optimal concentration for the automated patch-clamp instrument.

3. Solutions:

  • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the extracellular solution to achieve the final desired concentrations. The final DMSO concentration should be ≤0.5%.

4. Electrophysiological Recording:

  • Utilize a whole-cell patch-clamp configuration.

  • Apply a voltage pulse protocol to elicit the characteristic hERG current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.

  • Establish a stable baseline recording in the vehicle (extracellular solution with the final DMSO concentration).

  • Perfuse the cells with increasing concentrations of this compound.

  • Record the hERG current at each concentration until a steady-state effect is observed.

5. Data Analysis:

  • Measure the peak tail current amplitude at each compound concentration.

  • Normalize the current at each concentration to the baseline current in the vehicle.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

DGAT1_hERG_Interaction cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Dgat1_IN_3 This compound hERG_channel hERG K+ Channel Dgat1_IN_3->hERG_channel Direct Blockade K_ion_in K+ hERG_channel->K_ion_in K_ion_out K+ K_ion_out->hERG_channel Ion Flow

Caption: Proposed direct blockade of the hERG potassium channel by this compound.

hERG_Workflow start Start: Compound of Interest (this compound) primary_screen Primary Screen (e.g., Thallium Flux Assay) start->primary_screen patch_clamp Gold Standard Confirmation (Automated Patch Clamp) primary_screen->patch_clamp If positive hit data_analysis Data Analysis (IC50 Determination) patch_clamp->data_analysis risk_assessment Cardiotoxicity Risk Assessment data_analysis->risk_assessment low_risk Low Risk risk_assessment->low_risk High IC50 high_risk High Risk (Further Investigation/Optimization) risk_assessment->high_risk Low IC50

Caption: Experimental workflow for assessing the hERG liability of a compound.

References

Technical Support Center: Addressing Poor Oral Bioavailability of DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of many DGAT1 inhibitors?

A1: The poor oral bioavailability of DGAT1 inhibitors often stems from a combination of factors related to their physicochemical properties. Many of these compounds are highly lipophilic and have poor aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract—a critical first step for drug absorption.[1][2][3][4][5] Additionally, some DGAT1 inhibitors may be subject to first-pass metabolism in the gut wall or liver, further reducing the amount of active drug that reaches systemic circulation.[6] The Biopharmaceutics Classification System (BCS) often categorizes these compounds as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), highlighting the primary challenge of getting the drug into solution in the GI fluids.[1][5]

Q2: What formulation strategies can be employed to enhance the oral bioavailability of DGAT1 inhibitors?

A2: Several formulation strategies can be utilized to overcome the solubility and dissolution rate limitations of DGAT1 inhibitors.[1][3][4][5][6][7][8][9][10][11] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][4][6][9]

  • Amorphous Solid Dispersions: Dispersing the DGAT1 inhibitor in a polymeric carrier in an amorphous state can improve its aqueous solubility and dissolution rate compared to its crystalline form.[1][3][10]

  • Lipid-Based Formulations: Given the lipophilic nature of many DGAT1 inhibitors, lipid-based drug delivery systems (LBDDS) are a particularly promising approach.[4][8][9][10] These formulations, which can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS), can enhance drug solubilization and absorption through the lymphatic pathway.[8][9]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution in the GI tract.[1][3][8]

  • Prodrug Approaches: Modifying the chemical structure of the DGAT1 inhibitor to create a more soluble or permeable prodrug that is converted to the active form in vivo can be an effective strategy.[7][11]

A decision tree for selecting an appropriate formulation strategy is provided in the "Visualizations" section.

Q3: Are there any in vitro models that can predict the in vivo performance of DGAT1 inhibitor formulations?

A3: Yes, several in vitro models can be used to assess the potential in vivo performance of DGAT1 inhibitor formulations before proceeding to animal studies:

  • In Vitro Dissolution Testing: This is a fundamental test to evaluate the rate and extent of drug release from a formulation. For poorly soluble drugs like DGAT1 inhibitors, biorelevant dissolution media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF) that mimic the composition of human intestinal fluids are recommended.[12]

  • In Vitro Lipolysis Models: For lipid-based formulations, in vitro lipolysis models are crucial. These models simulate the digestion of the formulation by pancreatic enzymes, which can significantly impact the solubilization state and subsequent absorption of the drug.[12][13]

  • Cell-Based Permeability Assays: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, is a widely used in vitro model to predict intestinal drug permeability.[12]

  • Cellular DGAT1 Activity Assays: Cell lines such as HEK293H, which primarily express DGAT1, can be used to confirm the inhibitory activity of the formulated drug.[14]

Q4: What are the common challenges encountered during in vivo studies of DGAT1 inhibitors, and how can they be mitigated?

A4: A primary challenge in the in vivo evaluation of DGAT1 inhibitors is the occurrence of gastrointestinal (GI) adverse events, such as nausea, vomiting, and diarrhea.[15][16][17][18] These side effects are often dose-dependent and are thought to be mechanism-based, arising from the accumulation of lipids in the distal small intestine due to the inhibition of triglyceride synthesis.[16][19]

Mitigation Strategies:

  • Dose Escalation Studies: Careful dose-escalation studies are essential to identify a therapeutic window where efficacy can be achieved with acceptable tolerability.[16]

  • Dietary Modification: The fat content of the diet can influence the severity of GI side effects. Reducing the fat content in the diet of test subjects may help to alleviate these adverse events.[16]

  • Formulation Design: Advanced formulations, such as controlled-release preparations or lipid-based systems that promote lymphatic transport, may help to reduce local drug concentrations in the gut and improve tolerability.

Quantitative Data Summary

Table 1: In Vitro Potency of Selected DGAT1 Inhibitors

CompoundIC50 (nM)Assay System
A922500 39.9Cell-free DGAT1 enzyme activity
PF-04620110 19DGAT1 inhibition
AZD7687 Not explicitly stated, but effective at doses ≥5 mg in humansPostprandial triglyceride excursion in humans
T863 Potent inhibitor for human and mouse DGAT1In vitro DGAT1 activity

Data synthesized from multiple sources.[14][16][19][20]

Table 2: Pharmacokinetic Parameters of Selected DGAT1 Inhibitors in Humans

CompoundDosetmax (hours)t1/2 (hours)
GSK3008356 5-200 mg (single dose)0.5 - 1.51.5 - 4.6
GSK3008356 1, 3, 10 mg (twice daily for 14 days)0.5 - 0.751.3 - 2.1

Data from a first-in-human study of GSK3008356.[15]

Experimental Protocols

Protocol 1: In Vitro Cellular DGAT1 Activity Assay

This protocol is adapted from a method used for screening botanical inhibitors of DGAT1.[14]

Objective: To determine the in vitro potency (IC50) of a DGAT1 inhibitor in a cellular context.

Materials:

  • HEK293H cells (known to express DGAT1 with minimal DGAT2)[14]

  • 12-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Oleic acid/BSA solution (0.3 mM)

  • [14C]-glycerol (1 µCi/mL)

  • Test DGAT1 inhibitor compound

  • Positive control inhibitor (e.g., T863)

  • Cell lysis buffer

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Plate HEK293H cells in 12-well plates at a density of 45,000 cells/cm² and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test DGAT1 inhibitor and the positive control.

  • Incubation: Remove the cell culture medium and add fresh medium containing the oleic acid/BSA solution, [14C]-glycerol, and the various concentrations of the test inhibitor or control. Incubate for 5 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using a suitable lysis buffer.

  • Lipid Extraction: Extract the total lipids from the cell lysate.

  • Quantification: Measure the incorporation of [14C]-glycerol into triglycerides using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol is based on a study conducted with the DGAT1 inhibitor T863.[19]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a DGAT1 inhibitor following oral administration in mice.

Materials:

  • Male C57BL/6 mice

  • Test DGAT1 inhibitor formulated for oral gavage

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dosing: Administer a single oral dose of the DGAT1 inhibitor formulation to the mice via gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.5 mL per mouse) via a suitable method (e.g., cardiac puncture) at predetermined time points (e.g., 0, 0.167, 0.5, 1, 2, 3, 4, 7, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of the DGAT1 inhibitor in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

Mandatory Visualizations

DGAT1_Signaling_Pathway Dietary_Fat Dietary Fat Fatty_Acids Fatty Acids Dietary_Fat->Fatty_Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Glycerol_3_Phosphate Glycerol-3-Phosphate Diacylglycerol Diacylglycerol (DAG) Glycerol_3_Phosphate->Diacylglycerol Multiple Steps Acyl_CoA->Diacylglycerol Multiple Steps DGAT1 DGAT1 Acyl_CoA->DGAT1 Diacylglycerol->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons Absorption Systemic Absorption Chylomicrons->Absorption Inhibitor DGAT1 Inhibitor Inhibitor->DGAT1 Inhibition

Caption: DGAT1 catalyzes the final step in triglyceride synthesis in the intestine.

Bioavailability_Workflow Start Start: Poorly Bioavailable DGAT1 Inhibitor Formulation Develop Formulations (e.g., SEDDS, Solid Dispersion) Start->Formulation InVitro In Vitro Screening Formulation->InVitro Dissolution Biorelevant Dissolution (FaSSIF/FeSSIF) InVitro->Dissolution Permeability Caco-2 Permeability InVitro->Permeability Lipolysis In Vitro Lipolysis (for LBDDS) InVitro->Lipolysis InVivo In Vivo PK Study (Rodent Model) InVitro->InVivo Select Lead Formulation Analysis LC-MS/MS Bioanalysis InVivo->Analysis PK_Params Calculate PK Parameters (AUC, Cmax, t1/2) Analysis->PK_Params End End: Optimized Formulation with Improved Bioavailability PK_Params->End

Caption: Experimental workflow for improving and assessing DGAT1 inhibitor bioavailability.

Formulation_Decision_Tree Start Is the DGAT1 inhibitor poorly soluble? BCS_Class Is it BCS Class II (High Permeability)? Start->BCS_Class Yes NoIssue Standard Formulation Start->NoIssue No Lipophilic Is the compound highly lipophilic (LogP > 5)? BCS_Class->Lipophilic Yes BCS_Class_IV Address both solubility and permeability (e.g., LBDDS with permeation enhancers) BCS_Class->BCS_Class_IV No (BCS IV) LBDDS Lipid-Based Formulations (SEDDS, SMEDDS) Lipophilic->LBDDS Yes Amorphous Amorphous Solid Dispersion Lipophilic->Amorphous No ParticleSize Particle Size Reduction (Nanonization) Amorphous->ParticleSize Consider also

Caption: Decision tree for selecting a suitable formulation strategy.

References

Troubleshooting inconsistent results in DGAT1 inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Diacylglycerol O-acyltransferase 1 (DGAT1) inhibition assays.

Troubleshooting Guide

This section addresses common issues encountered during DGAT1 inhibition experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I observing high background noise or a low signal-to-noise ratio in my fluorescence-based DGAT1 assay?

A: High background in fluorescence-based assays, such as those using coumarin derivatives like CPM to detect CoASH release, can be due to several factors.[1][2]

  • Potential Cause 1: Non-enzymatic reaction of the fluorescent probe. The thio-reactive probe may react with other free sulfhydryl groups in the assay mixture.

    • Solution: Include a control reaction without the DGAT1 enzyme to determine the level of non-enzymatic signal generation. Subtract this background from your experimental values.

  • Potential Cause 2: Contaminating enzymes in the microsomal preparation. Other enzymes in the microsomal fraction might produce CoASH.

    • Solution: Use a highly purified DGAT1 enzyme preparation if possible. If using microsomal preparations, characterize the preparation for other enzymatic activities that could interfere with the assay.

  • Potential Cause 3: Suboptimal detergent concentration. Detergents like Triton X-100 are often used to solubilize substrates and the enzyme, but incorrect concentrations can affect the assay window.[1]

    • Solution: Optimize the Triton X-100 concentration. Studies have shown that Triton X-100 can markedly increase triacylglycerol (TAG) formation and improve the assay window.[1]

Q2: My DGAT1 inhibitor shows inconsistent IC50 values across different experiments. What could be the reason?

A: Variability in IC50 values is a common issue and can stem from several experimental variables.

  • Potential Cause 1: Inconsistent substrate concentrations. The inhibitory potency of competitive inhibitors is dependent on the substrate concentration. For instance, the inhibitor T863 acts as a competitive inhibitor with respect to oleoyl-CoA.[1]

    • Solution: Ensure that the concentrations of both diacylglycerol (DAG) and acyl-CoA substrates are kept constant across all experiments. Determine the Michaelis constant (Km) for your substrates and use concentrations around the Km value for inhibition assays.

  • Potential Cause 2: Variable enzyme concentration or activity. The amount of active enzyme can influence the apparent IC50 value.

    • Solution: Perform an enzyme titration to determine the optimal enzyme concentration that results in a linear reaction rate over the desired time course.[3] Always use the same concentration of enzyme in your inhibition assays.

  • Potential Cause 3: Differences in incubation time. The IC50 value can be affected by the pre-incubation time with the inhibitor and the reaction time.

    • Solution: Standardize the pre-incubation time of the enzyme with the inhibitor before initiating the reaction. Also, ensure the enzymatic reaction is stopped within the linear range.

  • Potential Cause 4: Purity and stability of the inhibitor. Degradation or impurity of the inhibitor stock solution will lead to inconsistent results.

    • Solution: Use freshly prepared inhibitor solutions. Store stock solutions at the recommended temperature and protect them from light if they are light-sensitive. Verify the purity of your inhibitor.

Q3: I am not observing any inhibition, or the inhibition is very weak, even with known DGAT1 inhibitors. What should I check?

A: A lack of expected inhibition can be frustrating. Here are several factors to investigate:

  • Potential Cause 1: Inactive inhibitor. The inhibitor may have degraded or may not be cell-permeable if you are performing a cell-based assay.

    • Solution: Test the activity of your inhibitor in a well-established, cell-free (e.g., microsomal) assay first. For cell-based assays, use an inhibitor known to be cell-permeable.

  • Potential Cause 2: Incorrect assay conditions. The pH, temperature, or buffer composition may not be optimal for inhibitor binding.

    • Solution: Review the literature for the optimal assay conditions for your specific inhibitor and DGAT1 enzyme source (e.g., human, mouse). A common buffer is Tris-HCl at pH 7.4-7.5.[1][4]

  • Potential Cause 3: Substrate competition. If the inhibitor is competitive with one of the substrates, very high concentrations of that substrate can overcome the inhibition.

    • Solution: Check the mechanism of inhibition for your compound. If it is competitive, consider running the assay with substrate concentrations at or below their Km values.

  • Potential Cause 4: Presence of DGAT2 activity. If you are using a system that expresses both DGAT1 and DGAT2, a DGAT1-specific inhibitor will not affect the triglyceride synthesis catalyzed by DGAT2.

    • Solution: Use a DGAT1-specific assay system, such as microsomes from cells overexpressing DGAT1 or a DGAT2 knockout cell line. Alternatively, use a DGAT2 inhibitor in your control experiments to isolate DGAT1 activity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of DGAT1?

A: Diacylglycerol O-acyltransferase 1 (DGAT1) is a key metabolic enzyme that catalyzes the final step in the biosynthesis of triglycerides.[5][6][7][8][9][10][11] It does this by converting diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride molecule.[9] This process is crucial for dietary fat absorption and storage.[12]

Q2: What are the common types of assays used to measure DGAT1 activity?

A: Several assay formats are commonly used:

  • Radiochemical Assays: These are traditional methods that use a radiolabeled substrate, such as [14C]-oleoyl-CoA or [14C]-1,2-diacylglycerol.[4][13] The radiolabeled triglyceride product is then separated by thin-layer chromatography (TLC) and quantified.[13]

  • Fluorescence-based Assays: These assays often measure the release of Coenzyme A (CoA) using a thio-reactive fluorescent probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).[1][2] The product of the reaction between CoA and CPM is highly fluorescent.[1]

  • LC/MS-based Assays: Liquid chromatography-mass spectrometry (LC/MS) methods offer a non-radioactive and highly sensitive way to directly measure the formation of the triglyceride product.[3][14] This method can also be used to determine substrate specificity.[3]

Q3: What are some common DGAT1 inhibitors and their potencies?

A: Several small molecule inhibitors of DGAT1 have been developed. Their inhibitory potencies are typically reported as IC50 values.

InhibitorTargetIC50 (nM)Notes
T863Human DGAT115[15]Selective against DGAT2, MGAT2, and MGAT3.[1] Acts on the acyl-CoA binding site.[1]
PF-04620110Human DGAT-119[15]Potent, selective, and orally bioavailable.[15]
A-922500Human DGAT-19[15]Potent, selective, and orally bioavailable.[15]
BAY 74-4113DGAT172[15]
XanthohumolDGAT-A natural flavonoid that inhibits DGAT.[15]

Q4: How does DGAT1 deficiency affect metabolism?

A: Studies in mice with genetic deletion of DGAT1 (Dgat1-/- mice) have revealed several important metabolic effects. These mice show resistance to diet-induced obesity, increased insulin sensitivity, and altered endocrine function of white adipose tissue.[12][16] DGAT1 deficiency can also impact cholesterol metabolism by reducing cholesterol absorption.[7]

Experimental Protocols

Detailed Methodology for a Fluorescence-Based DGAT1 Inhibition Assay

This protocol is a generalized example based on commonly cited methods.[1]

  • Preparation of Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Substrate Stock Solutions:

      • Oleoyl-CoA: Prepare a stock solution in water.

      • 1,2-Dioleoyl-sn-glycerol (DOG): Prepare a stock solution in a suitable solvent like acetone.

    • Enzyme Preparation: Microsomes from cells overexpressing human DGAT1.

    • Inhibitor Stock Solutions: Dissolve inhibitors in 100% DMSO.

    • CPM Stock Solution: Prepare a stock solution of 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin in DMSO.

  • Assay Procedure (96-well format):

    • Add 2.5 µL of the inhibitor solution in DMSO (or DMSO alone for control) to the wells of a 96-well plate.

    • Prepare a master mix containing assay buffer, Triton X-100 (e.g., final concentration of 1%), and the DGAT1 enzyme preparation (e.g., 0.25 µg of total microsomal protein).

    • Add the enzyme master mix to the wells containing the inhibitor.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Prepare a substrate master mix containing the assay buffer, oleoyl-CoA (e.g., final concentration of 312.5 µM), and 1,2-DOG (e.g., final concentration of 625 µM).

    • Initiate the enzymatic reaction by adding the substrate master mix to all wells.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the CPM solution.

    • Incubate for a further 10 minutes to allow the reaction between CoASH and CPM to complete.

    • Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

DGAT1 Signaling Pathway in Triglyceride Synthesis

DGAT1_Pathway cluster_dgat1 G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP TAG Triacylglycerol (TAG) DAG->TAG DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->TAG AcylCoA->DGAT1 DGAT1->TAG Inhibitor DGAT1 Inhibitor Inhibitor->DGAT1 inhibits

Caption: The canonical pathway of triglyceride synthesis highlighting the final step catalyzed by DGAT1 and its inhibition.

Experimental Workflow for a DGAT1 Inhibition Assay

DGAT1_Workflow Start Start Prep Prepare Reagents (Buffer, Substrates, Enzyme, Inhibitor) Start->Prep Dispense Dispense Inhibitor/Vehicle to Assay Plate Prep->Dispense AddEnzyme Add DGAT1 Enzyme Dispense->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Initiate Reaction with Substrates (DAG + Acyl-CoA) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Read Read Signal (Fluorescence/Radioactivity/MS) Stop->Read Analyze Data Analysis (Calculate % Inhibition, IC50) Read->Analyze End End Analyze->End

Caption: A generalized workflow for performing a DGAT1 inhibition assay.

Troubleshooting Logic for Inconsistent DGAT1 Assay Results

Troubleshooting_Logic Problem Inconsistent Results in DGAT1 Inhibition Assay CheckSubstrates Are substrate concentrations consistent? Problem->CheckSubstrates CheckEnzyme Is enzyme concentration and activity consistent? CheckSubstrates->CheckEnzyme Yes SolutionSubstrates Standardize substrate concentrations. Use concentrations near Km. CheckSubstrates->SolutionSubstrates No CheckInhibitor Is the inhibitor pure and stable? CheckEnzyme->CheckInhibitor Yes SolutionEnzyme Perform enzyme titration. Use consistent enzyme lots. CheckEnzyme->SolutionEnzyme No CheckConditions Are assay conditions (time, temp, pH) standardized? CheckInhibitor->CheckConditions Yes SolutionInhibitor Use fresh inhibitor stocks. Verify purity. CheckInhibitor->SolutionInhibitor No SolutionConditions Standardize all incubation times, temperatures, and buffer conditions. CheckConditions->SolutionConditions No

Caption: A decision tree for troubleshooting inconsistent results in DGAT1 inhibition assays.

References

Managing cytotoxicity of Dgat1-IN-3 in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dgat1-IN-3, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of DGAT1.[1][2] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[3] By inhibiting DGAT1, this compound blocks the production of triglycerides, which are essential for the formation of lipid droplets. This can be useful for research into obesity, dyslipidemia, and metabolic syndrome.[1][2]

Q2: What are the reported IC50 and EC50 values for this compound?

A2: this compound has been shown to have the following potencies:

  • IC50 (human DGAT1): 38 nM[1][2]

  • IC50 (rat DGAT1): 120 nM[1][2]

  • EC50 (in CHOK1 cells): 0.66 µM[1][2]

Q3: What are the potential off-target effects of this compound?

A3: this compound has been reported to block the human ether-a-go-go-related gene (hERG) encoded potassium channel with an IC20 of 0.2 µM.[1][2] Inhibition of the hERG channel is a known cause of cardiotoxicity and can lead to cytotoxicity in various cell types. This is an important consideration when designing and interpreting experiments.

Q4: Why am I observing cytotoxicity in my long-term cell culture experiments with this compound?

A4: Cytotoxicity in long-term culture can arise from several factors:

  • On-target effects: Prolonged inhibition of triglyceride synthesis can lead to the accumulation of free fatty acids and diacylglycerols, which can be lipotoxic and induce cellular stress and apoptosis.[4]

  • Off-target effects: As mentioned, this compound inhibits the hERG potassium channel, which can be cytotoxic.

  • High concentrations: The concentration of this compound may be too high for your specific cell line, leading to acute toxicity.

  • Metabolite toxicity: The metabolic byproducts of this compound in your cell culture system could be toxic.

  • Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells.

Q5: How can I minimize the cytotoxicity of this compound in my experiments?

A5: Here are several strategies to manage cytotoxicity:

  • Optimize the concentration: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.

  • Use intermittent dosing: Instead of continuous exposure, consider treating cells for a shorter period, followed by a washout period.

  • Monitor cell health regularly: Use viability assays to closely monitor the health of your cell cultures throughout the experiment.

  • Control for solvent effects: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to ensure that the observed effects are not due to the solvent.

  • Consider the cell type: Different cell lines have varying sensitivities to DGAT1 inhibition and potential off-target effects.

Troubleshooting Guide

Problem Potential Causes Solutions
Excessive Cell Death 1. This compound concentration is too high. 2. Off-target effects (e.g., hERG channel inhibition). 3. Lipotoxicity due to prolonged DGAT1 inhibition. 4. Solvent toxicity.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. If hERG-related toxicity is suspected, consider using a structurally different DGAT1 inhibitor if available. 3. Try intermittent dosing or shorter treatment durations. 4. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.5% for DMSO).
Inconsistent Results 1. Variability in cell seeding density. 2. Inconsistent inhibitor concentration. 3. Cell passage number is too high. 4. Instability of this compound in culture medium.1. Ensure consistent cell seeding across all wells and experiments. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 3. Use cells within a consistent and low passage number range. 4. Prepare fresh media with the inhibitor for each media change.
No Observable Effect 1. This compound concentration is too low. 2. The chosen cell line does not rely heavily on DGAT1. 3. Inactive compound. 4. Assay is not sensitive enough.1. Increase the concentration of this compound. 2. Confirm DGAT1 expression in your cell line (e.g., via Western blot or qPCR). 3. Verify the activity of your this compound stock with a positive control cell line or biochemical assay. 4. Use a more sensitive assay to detect the expected biological effect.

Quantitative Data Summary

Parameter Value Reference
IC50 (human DGAT1) 38 nM[1][2]
IC50 (rat DGAT1) 120 nM[1][2]
EC50 (CHOK1 cells) 0.66 µM[1][2]
hERG Inhibition (IC20) 0.2 µM[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Dose-Response Curve Generation to Determine IC50

Objective: To determine the concentration of this compound that inhibits a biological response by 50%.

Procedure:

  • Follow the protocol for the Cell Viability Assay, using a wide range of this compound concentrations (e.g., from 1 nM to 100 µM).

  • Plot the cell viability (or other biological response) against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Apoptosis Assay (Annexin V Staining)

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Visualizations

DGAT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets Dgat1_IN_3 This compound Dgat1_IN_3->DGAT1 Inhibits Cytotoxicity_Troubleshooting_Workflow Start Start: Observe Excessive Cell Death Check_Concentration Is Concentration Too High? Start->Check_Concentration Check_Solvent Is Solvent Concentration >0.5%? Check_Concentration->Check_Solvent No Optimize_Dose Action: Perform Dose-Response Curve & Use Lower Dose Check_Concentration->Optimize_Dose Yes Check_Duration Is Exposure Continuous & Long-Term? Check_Solvent->Check_Duration No Reduce_Solvent Action: Reduce Solvent Concentration Check_Solvent->Reduce_Solvent Yes Intermittent_Dosing Action: Try Intermittent Dosing or Shorter Exposure Check_Duration->Intermittent_Dosing Yes Assess_Off_Target Consider Off-Target Effects (e.g., hERG) Check_Duration->Assess_Off_Target No End Problem Resolved Optimize_Dose->End Reduce_Solvent->End Intermittent_Dosing->End Experimental_Workflow Start Start: Establish Safe Concentration Dose_Response 1. Perform Dose-Response Viability Assay (e.g., MTT) Start->Dose_Response Determine_IC50 2. Determine Cytotoxic IC50 Value Dose_Response->Determine_IC50 Select_Concentrations 3. Select Concentrations Below Cytotoxic IC50 for Functional Assays Determine_IC50->Select_Concentrations Functional_Assay 4. Perform Functional Assay (e.g., Triglyceride Synthesis Inhibition) Select_Concentrations->Functional_Assay Confirm_Activity 5. Confirm On-Target Activity at Non-Toxic Concentrations Functional_Assay->Confirm_Activity End Optimized Concentration Established Confirm_Activity->End

References

Technical Support Center: DGAT1 Inhibitor In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors in in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo studies with DGAT1 inhibitors.

Issue 1: Unexpected Lack of Efficacy (No significant change in body weight, plasma lipids, or glucose tolerance)

Potential Cause Troubleshooting Steps
Inadequate Dosing or Formulation - Verify Dose Calculation: Double-check all calculations for dose preparation. - Assess Compound Solubility and Stability: Ensure the inhibitor is properly solubilized in the vehicle and remains stable. Consider reformulating with alternative vehicles like 0.5% Tween-80 solution.[1] - Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine the inhibitor's half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax) in your specific animal model.[2][3] This will help optimize the dosing regimen.
Suboptimal Animal Model - Species-Specific Differences: Be aware that the metabolic roles of DGAT1 and DGAT2 can differ between species. For instance, in mice, DGAT2 can compensate for DGAT1 inhibition in the intestine, which is not the case in humans.[4][5] Consider the translational relevance of your chosen model. - Diet-Induced Obesity (DIO) Model: For obesity studies, ensure that the high-fat diet has been administered for a sufficient duration to induce a robust obese and insulin-resistant phenotype before starting treatment.[2]
Compensatory Mechanisms - Upregulation of DGAT2: Inhibition of DGAT1 can sometimes lead to a compensatory increase in the expression or activity of DGAT2, another enzyme that synthesizes triglycerides.[4][5] Consider measuring DGAT2 expression or activity in relevant tissues. In some cases, a dual DGAT1/DGAT2 inhibitor might be necessary to achieve the desired effect.[6]

Issue 2: Severe Gastrointestinal (GI) Side Effects (Diarrhea, Vomiting)

Potential Cause Troubleshooting Steps
High Dose of Inhibitor - Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose that provides the desired therapeutic effect with tolerable side effects.[5][7] - Fractionated Dosing: Consider splitting the total daily dose into two or more smaller doses administered throughout the day.
Mechanism of Action - Inhibition of Intestinal Fat Absorption: DGAT1 is highly expressed in the small intestine and plays a crucial role in dietary fat absorption.[8][9] Its inhibition can lead to an accumulation of unabsorbed lipids in the gut, causing osmotic diarrhea and other GI issues.[5][6] - Timing of Administration: Administering the inhibitor a few hours after a meal (post-absorptive phase) might mitigate some of the GI side effects associated with inhibiting dietary lipid absorption.[4]
Species-Specific Sensitivity - Human vs. Rodent GI Tract: Humans appear to be more sensitive to the GI side effects of DGAT1 inhibitors than rodents.[5] This is an important consideration when translating preclinical findings to clinical applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DGAT1 inhibitors in vivo?

A1: DGAT1 inhibitors block the final step of triglyceride synthesis, which is the conversion of diacylglycerol (DAG) to triacylglycerol (TAG).[2][10] In the intestine, this leads to reduced absorption of dietary fats, while in other tissues like the liver and adipose tissue, it decreases the storage of triglycerides.[8][9][11] This can result in weight loss, improved insulin sensitivity, and reduced hepatic steatosis.[1][2]

Q2: Why do DGAT1 knockout mice show a more pronounced phenotype than mice treated with a DGAT1 inhibitor?

A2: DGAT1 knockout mice have a lifelong absence of the enzyme, leading to developmental compensations and adaptations that may not be replicated with acute pharmacological inhibition in adult animals.[8] Furthermore, the presence of DGAT2 in the murine intestine can partially compensate for the lack of DGAT1 activity, a mechanism that is less prominent in humans.[4][5]

Q3: What are the key differences in DGAT1 and DGAT2 function that I should be aware of?

A3: DGAT1 and DGAT2 are two distinct enzymes that catalyze the final step of triglyceride synthesis. DGAT1 is highly expressed in the small intestine and is crucial for dietary fat absorption.[8][9] DGAT2 is the predominant DGAT enzyme in the liver.[9] While DGAT1 knockout mice are viable, DGAT2 knockout mice die shortly after birth.[5] In mice, DGAT2 can compensate for the loss of DGAT1 in the intestine, which is a key difference compared to humans where DGAT1 is the primary intestinal DGAT.[4][5]

Q4: Can DGAT1 inhibitors have off-target effects?

A4: While specific DGAT1 inhibitors are designed to be highly selective, the possibility of off-target effects should always be considered. It is crucial to test the selectivity of the inhibitor against other related enzymes, such as DGAT2 and ACAT1 (Acyl-CoA: cholesterol acyltransferase).[10] Comprehensive safety assessments are necessary to identify any potential unintended effects.

Q5: What are some common vehicles for administering DGAT1 inhibitors in vivo?

A5: A common vehicle for oral administration of DGAT1 inhibitors in rodent studies is a 0.5% Tween-80 solution in water.[1] The choice of vehicle will depend on the physicochemical properties of the specific inhibitor being used.

Experimental Protocols

Oral Lipid Tolerance Test (OLTT)

This protocol is used to assess the effect of a DGAT1 inhibitor on postprandial lipid excursion.

Materials:

  • DGAT1 inhibitor

  • Vehicle control (e.g., 0.5% Tween-80 in water)

  • Corn oil

  • Experimental animals (e.g., C57BL/6J mice)

  • Gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Administer the DGAT1 inhibitor or vehicle control via oral gavage.

  • After a predetermined time (e.g., 1 hour), administer a bolus of corn oil (e.g., 10 ml/kg body weight) via oral gavage.[1]

  • Collect blood samples at various time points post-oil gavage (e.g., 0, 1, 2, 4, 6, and 8 hours).

  • Centrifuge the blood samples to separate plasma.

  • Measure plasma triglyceride levels using a commercial assay kit.

Data Analysis: Calculate the area under the curve (AUC) for plasma triglyceride concentration over time for both the treated and control groups. A significant reduction in the AUC for the treated group indicates inhibition of dietary fat absorption.

Visualizations

Signaling Pathway

DGAT1_Inhibition_Pathway cluster_intestine Small Intestine Enterocyte Dietary Fats Dietary Fats Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Dietary Fats->Fatty Acids & Monoglycerides Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoglycerides->Diacylglycerol (DAG) DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Triglycerides (TAG) Triglycerides (TAG) Chylomicrons Chylomicrons Triglycerides (TAG)->Chylomicrons To Lymphatics To Lymphatics Chylomicrons->To Lymphatics DGAT1->Triglycerides (TAG) DGAT1_Inhibitor DGAT1_Inhibitor DGAT1_Inhibitor->DGAT1

Caption: DGAT1 inhibition blocks triglyceride synthesis in enterocytes.

Experimental Workflow

OLTT_Workflow start Overnight Fasting drug_admin Oral Gavage: DGAT1 Inhibitor or Vehicle start->drug_admin wait Wait (e.g., 1 hour) drug_admin->wait oil_gavage Oral Gavage: Corn Oil Bolus wait->oil_gavage blood_collection Serial Blood Collection (0, 1, 2, 4, 6, 8h) oil_gavage->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep tg_measurement Triglyceride Measurement plasma_sep->tg_measurement data_analysis Data Analysis (AUC) tg_measurement->data_analysis

Caption: Workflow for an Oral Lipid Tolerance Test (OLTT).

References

Why is Dgat1-IN-3 not reducing triglyceride levels in my assay?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with DGAT1 inhibitors, specifically focusing on why Dgat1-IN-3 may not be reducing triglyceride levels in an assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a crucial enzyme that catalyzes the final step of triglyceride synthesis, which involves the conversion of diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride (TG).[2] By blocking the action of DGAT1, this compound is expected to reduce the production of triglycerides.[2] It has reported IC50 values of 38 nM for human DGAT1 and 120 nM for rat DGAT1.[1]

Q2: What are the common reasons for a DGAT1 inhibitor failing to show activity in an assay?

There are several potential reasons, which can be broadly categorized as issues with the compound, the experimental setup, or the measurement of the final readout. These can include:

  • Compound Inactivity: Degradation, improper storage, or issues with solubility.

  • Assay Conditions: Sub-optimal enzyme or substrate concentrations, inappropriate buffer conditions, or incorrect incubation times.

  • Cell-Based Assay Issues: Poor cell permeability, high expression of efflux pumps, or the presence of alternative triglyceride synthesis pathways.

  • Triglyceride Measurement: Interference with the triglyceride quantification assay or issues with the extraction procedure.

Q3: Could another enzyme be compensating for DGAT1 inhibition?

Yes, another enzyme called Diacylglycerol O-acyltransferase 2 (DGAT2) also catalyzes the final step in triglyceride synthesis.[3][4] While DGAT1 and DGAT2 are unrelated, they perform the same function.[5] Depending on the cell type or tissue used in your assay, DGAT2 may be expressed and could compensate for the inhibition of DGAT1, leading to continued triglyceride synthesis.[3][4] Some studies suggest that in certain conditions, DGAT1 and DGAT2 can compensate for each other.[3]

Troubleshooting Guide

Problem: this compound is not reducing triglyceride levels in my assay.

This guide will walk you through a series of troubleshooting steps to identify the potential cause of the issue.

Is the inhibitor active?

  • Source and Storage: Ensure the inhibitor was purchased from a reputable supplier and stored according to the manufacturer's instructions. Repeated freeze-thaw cycles should be avoided.[1]

  • Solubility: Confirm that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the concentration used in your experiment.[1] Poor solubility can drastically reduce its effective concentration.

  • Positive Control: If possible, test a different, well-characterized DGAT1 inhibitor in parallel to confirm that the assay itself is capable of detecting inhibition.

A visual representation of a general troubleshooting workflow is provided below.

experimental_workflow Troubleshooting Workflow for DGAT1 Inhibition Assays start Start: This compound not reducing triglyceride levels check_inhibitor Step 1: Check Inhibitor - Purity and Storage - Solubility - Use a positive control inhibitor start->check_inhibitor check_assay Step 2: Evaluate Assay Conditions - In Vitro vs. Cellular? - Substrate concentrations? - Incubation time/temp? check_inhibitor->check_assay Inhibitor OK check_tg_measurement Step 3: Verify TG Measurement - Extraction efficiency? - Assay kit compatibility? - Free glycerol interference? check_assay->check_tg_measurement Assay conditions OK sub_assay_vitro In Vitro Assay: - Enzyme source/purity - Acyl-CoA & DAG levels - Detergent (e.g., Triton X-100) check_assay->sub_assay_vitro sub_assay_cellular Cellular Assay: - Cell line choice - Treatment duration - Serum in media check_assay->sub_assay_cellular check_biology Step 4: Consider Biological Factors - DGAT2 compensation? - Cell permeability? - Efflux pumps? check_tg_measurement->check_biology TG measurement OK solution Solution: Identify and resolve the issue check_biology->solution Biological factor identified

Caption: Troubleshooting workflow for identifying issues in a DGAT1 inhibition assay.

For in vitro (enzyme-based) assays:

  • Enzyme Source: Ensure the DGAT1 enzyme (e.g., from microsomal fractions) is active.[6]

  • Substrate Concentrations: The concentrations of the substrates, diacylglycerol (DAG) and acyl-CoA, should be appropriate. Very high substrate levels may overcome competitive inhibition.[7]

  • Assay Buffer: Check the pH and composition of your buffer. Some assays benefit from the inclusion of detergents like Triton X-100 to increase enzyme activity.[6]

For cell-based assays:

  • Cell Permeability: Confirm that this compound can effectively penetrate the cell membrane to reach its target in the endoplasmic reticulum.

  • Incubation Time: The inhibitor may require a longer incubation time to exert its effect on cellular triglyceride levels.

  • Cell Line: The chosen cell line should have robust DGAT1 activity. Some cell lines may have low endogenous DGAT activity.[6]

  • DGAT2 Expression: Consider if the cell line has high levels of DGAT2, which would compensate for DGAT1 inhibition.[3][4]

  • Extraction Method: Ensure your triglyceride extraction method is efficient. Common methods include chloroform/methanol extraction or direct extraction with DMSO.[8][9]

  • Quantification Kit: Verify that your triglyceride quantification kit is compatible with your sample type and solvent. For example, if you extract with DMSO, ensure the kit is validated for use with DMSO.[10]

  • Free Glycerol: Many triglyceride kits work by measuring glycerol after lipase treatment.[11][12] If your sample contains high levels of free glycerol, it can lead to falsely high triglyceride readings.[13] It is advisable to run a control sample without the lipase enzyme to measure the free glycerol background.[12]

The diagram below illustrates the triglyceride synthesis pathway and the point of inhibition by this compound.

dgat_pathway Triglyceride Synthesis Pathway and DGAT1 Inhibition FA_CoA Fatty Acyl-CoA DGAT1 DGAT1 FA_CoA->DGAT1 DGAT2 DGAT2 FA_CoA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT1 DAG->DGAT2 TG Triglyceride (TG) DGAT1->TG Synthesis DGAT2->TG Alternative Pathway inhibitor This compound inhibitor->DGAT1 Inhibits

Caption: DGAT1 catalyzes the final step in triglyceride synthesis, a pathway that can be compensated by DGAT2.

If the above steps do not resolve the issue, consider the possibility that the biological system you are using has inherent resistance to DGAT1 inhibition for triglyceride synthesis. This could be due to a dominant role of DGAT2 in that specific cell type or condition.

Experimental Protocols

Protocol 1: In Vitro DGAT1 Inhibition Assay

This protocol is adapted from established methods for measuring DGAT1 activity in microsomal preparations.[6][14]

Materials:

  • Microsomal fractions containing DGAT1

  • This compound and other inhibitors

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 0.625 g/L delipidated BSA

  • Substrates: 1,2-dioleoylglycerol (DAG) and [14C]-oleoyl-CoA

  • Quenching Solution: Chloroform/methanol (2:1 v/v)

  • Phosphoric acid (2%)

Procedure:

  • Prepare microsomal lysates from cells or tissues expressing DGAT1.

  • Pre-incubate the microsomal lysate (e.g., 100 µL) with varying concentrations of this compound (or vehicle control) on ice for 30 minutes.

  • Prepare a reaction mixture containing the assay buffer, 200 µM DAG, and 50 µM [14C]-oleoyl-CoA.

  • Initiate the reaction by adding 100 µL of the reaction mixture to the pre-incubated microsomes.

  • Incubate at 37°C with gentle agitation for 30 minutes.

  • Stop the reaction by adding the quenching solution, followed by 2% phosphoric acid for phase separation.

  • Vortex and centrifuge to separate the phases.

  • Collect the organic (lower) phase, which contains the lipids.

  • Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled triglyceride formed using a phosphorimager.

Protocol 2: Cellular Triglyceride Quantification

This protocol describes a common method for measuring intracellular triglyceride content.[8][10]

Materials:

  • Cultured cells (e.g., adipocytes, hepatocytes)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis/Extraction Solvent (e.g., DMSO or chloroform/methanol)

  • Commercial triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere and grow.

  • Treat the cells with various concentrations of this compound (or vehicle control) for the desired duration (e.g., 24 hours).

  • Wash the cells twice with PBS to remove any residual media.

  • Lyse the cells and extract the triglycerides. For a one-step method, add DMSO directly to the wells and incubate to extract the lipids.[8][10]

  • Transfer the lysate/extract to a new plate.

  • Quantify the triglyceride concentration using a commercial kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a detectable colorimetric or fluorescent signal.[11][12]

  • Normalize the triglyceride levels to the total protein content of the cells in each well.

Data Presentation

The following tables provide examples of how to structure your data for clear interpretation.

Table 1: In Vitro DGAT1 Inhibition by this compound

This compound Conc. (nM)DGAT1 Activity (% of Control)Standard Deviation
0 (Vehicle)1005.2
185.34.8
1062.13.9
3850.04.1
10025.63.2
10005.11.8

This table shows a typical dose-response curve for a DGAT1 inhibitor, allowing for the calculation of an IC50 value.

Table 2: Cellular Triglyceride Levels after this compound Treatment

TreatmentTriglyceride Level (µg/mg protein)Standard Deviation% Reduction
Vehicle Control25.42.10%
This compound (100 nM)20.11.820.9%
This compound (1 µM)15.81.537.8%
This compound (10 µM)12.31.151.6%
Positive Control Inhibitor (1 µM)14.51.342.9%

This table allows for a clear comparison of triglyceride levels across different treatment conditions.

References

Validation & Comparative

Phenotypic Comparison: Dgat1-IN-3 Treatment vs. DGAT1 Knockout Mice in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic effects of pharmacological inhibition versus genetic ablation of Diacylglycerol Acyltransferase 1 (DGAT1).

This guide provides an objective comparison of the phenotypic outcomes observed in mice treated with the DGAT1 inhibitor, Dgat1-IN-3, and in mice with a genetic knockout of the DGAT1 gene. The comparison focuses on key metabolic parameters, supported by experimental data, to aid in the evaluation and application of these models in metabolic disease research. Both pharmacological inhibition and genetic deletion of DGAT1 have been shown to produce a range of beneficial metabolic effects, including resistance to diet-induced obesity and improved insulin sensitivity.[1][2]

Core Phenotypic Comparisons

The primary phenotypes associated with both this compound treatment and DGAT1 knockout in mice revolve around lipid metabolism, energy balance, and glucose homeostasis. In diet-induced obesity (DIO) models, both interventions lead to a significant reduction in body weight gain and adiposity.[1][3] This is largely attributed to a combination of reduced dietary fat absorption and increased energy expenditure.[1]

Body Composition and Weight Management

Both DGAT1 knockout mice and mice treated with DGAT1 inhibitors exhibit resistance to weight gain when fed a high-fat diet.[1][4] This effect is a cornerstone of the therapeutic interest in DGAT1 inhibition.

ParameterThis compound (or similar inhibitor) Treatment in DIO MiceDGAT1 Knockout (KO) Mice on High-Fat DietReference
Body Weight Gain Significantly reduced compared to vehicle-treated controls.Significantly reduced compared to wild-type controls.[1][4]
Fat Mass Significantly reduced.Adipose tissue mass is reduced by approximately 50%.[4][5]
Lean Body Mass Generally unaffected.Generally unaffected.[4]
Glucose Homeostasis and Insulin Sensitivity

A key benefit observed in both models is the improvement in glucose metabolism and insulin sensitivity, particularly in the context of a high-fat diet.

ParameterThis compound (or similar inhibitor) Treatment in DIO MiceDGAT1 Knockout (KO) Mice on High-Fat DietReference
Glucose Tolerance Improved, as indicated by lower blood glucose levels during a glucose tolerance test (GTT).Improved glucose tolerance compared to wild-type mice.[5][6]
Insulin Sensitivity Enhanced, as shown by improved responses in an insulin tolerance test (ITT) and lower HOMA-IR.Increased insulin sensitivity.[5][6]
Fasting Glucose Often reduced or normalized.May be lower compared to diet-induced obese wild-type mice.[5][6]
Fasting Insulin Often reduced.Reduced plasma insulin levels.[7]
Lipid Metabolism

As the terminal enzyme in triglyceride synthesis, the impact of DGAT1 inhibition or knockout is profoundly observed in lipid profiles.

ParameterThis compound (or similar inhibitor) Treatment in DIO MiceDGAT1 Knockout (KO) Mice on High-Fat DietReference
Plasma Triglycerides Reduced postprandial triglyceride excursion.Reduced postprandial triglyceride levels.[5][8]
Hepatic Triglycerides Reduced, leading to amelioration of hepatic steatosis.Protected from diet-induced hepatic steatosis.[1][4]
Fecal Fat Content May be increased, indicating reduced fat absorption.Normal quantitative fat absorption, but delayed.[4]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.

Triglyceride_Synthesis_Pathway cluster_0 Triglyceride Synthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT1 / DGAT2 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->LPA Fatty_Acyl_CoA->PA Fatty_Acyl_CoA->TAG Dgat1_IN_3 This compound Dgat1_IN_3->DAG Inhibits DGAT1_KO DGAT1 Knockout DGAT1_KO->DAG Abolishes

Caption: Triglyceride synthesis pathway and points of intervention.

DIO_Experimental_Workflow cluster_HFD_Groups High-Fat Diet Groups start Start: C57BL/6J Mice (6 weeks old) randomization Randomization start->randomization group1 Control Diet (10% fat) randomization->group1 group2 High-Fat Diet (HFD) (60% fat) randomization->group2 hfd_control HFD + Vehicle group2->hfd_control hfd_inhibitor HFD + this compound group2->hfd_inhibitor hfd_ko HFD + DGAT1 KO group2->hfd_ko measurements Weekly Body Weight & Food Intake Monitoring hfd_control->measurements hfd_inhibitor->measurements hfd_ko->measurements gtt_itt Glucose & Insulin Tolerance Tests (Week 10-12) measurements->gtt_itt sacrifice Sacrifice & Tissue Collection (End of Study) gtt_itt->sacrifice analysis Plasma Lipid Analysis, Histology, Gene Expression sacrifice->analysis

Caption: Experimental workflow for a diet-induced obesity study.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice, 6 weeks of age.

  • Acclimation: Acclimate mice for at least one week to the facility conditions (22-24°C, 12-hour light/dark cycle).

  • Diet:

    • Control Group: Fed a standard chow diet with 10% kcal from fat.

    • DIO Group: Fed a high-fat diet (HFD) with 45-60% kcal from fat.

  • Treatment/Model Groups:

    • This compound Treatment: HFD-fed mice are orally gavaged daily with this compound (dose varies by study, e.g., 10-30 mg/kg) or vehicle control.

    • DGAT1 Knockout: DGAT1 knockout mice and wild-type littermates are placed on the HFD.

  • Duration: Typically 12-16 weeks.

  • Monitoring: Body weight and food intake are recorded weekly.

Glucose Tolerance Test (GTT)
  • Fasting: Mice are fasted for 6 hours prior to the test.

  • Baseline Glucose: A baseline blood glucose reading is taken from the tail vein.

  • Glucose Administration: Glucose (1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Insulin Tolerance Test (ITT)
  • Fasting: Mice are fasted for 4-6 hours.

  • Baseline Glucose: A baseline blood glucose measurement is taken.

  • Insulin Administration: Human or mouse insulin (0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose is measured at 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: The rate of glucose clearance is analyzed to determine insulin sensitivity.

Plasma Lipid Analysis
  • Sample Collection: Blood is collected from fasted mice via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.

  • Plasma Separation: Plasma is separated by centrifugation.

  • Analysis: Plasma levels of triglycerides, total cholesterol, HDL, LDL, and free fatty acids are determined using commercially available enzymatic assay kits.

Conclusion

Both pharmacological inhibition with agents like this compound and genetic knockout of DGAT1 in mice serve as valuable tools for studying metabolic diseases. The phenotypic similarities, particularly the resistance to diet-induced obesity and improved insulin sensitivity, are striking. Pharmacological inhibition offers the advantage of temporal control and translational relevance for drug development. Conversely, genetic knockout models provide a more complete and sustained ablation of DGAT1 function, which is useful for elucidating the fundamental roles of the enzyme. The choice between these models will depend on the specific research question, with the understanding that the data from both are largely complementary and mutually reinforcing.

References

A Head-to-Head Battle for Lipid Homeostasis: Dgat1-IN-3 vs. a DGAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of diacylglycerol O-acyltransferase (DGAT) enzymes presents a promising therapeutic avenue for metabolic diseases. This guide provides a comprehensive comparison of Dgat1-IN-3, a potent DGAT1 inhibitor, and PF-06424439, a well-characterized DGAT2 inhibitor, supported by experimental data and detailed protocols.

The synthesis of triglycerides (TGs) is a critical process in energy storage, and its dysregulation is a hallmark of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The final, committed step in this pathway is catalyzed by two key enzymes, DGAT1 and DGAT2. While both enzymes catalyze the same reaction, they exhibit distinct tissue expression profiles and physiological roles, making their selective inhibition a topic of intense research. DGAT1 is predominantly expressed in the intestine and is crucial for the absorption of dietary fats, whereas DGAT2 is the primary isoform in the liver, responsible for de novo TG synthesis.[1]

This guide delves into a comparative analysis of two representative inhibitors: this compound for DGAT1 and PF-06424439 for DGAT2. We will explore their inhibitory potency, selectivity, and the underlying experimental methodologies used for their characterization.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an enzyme inhibitor. The following table summarizes the reported IC50 values for this compound, another DGAT1 inhibitor T863 for comparative context, and the DGAT2 inhibitor PF-06424439.

InhibitorTargetIC50 (nM)SpeciesReference
This compound DGAT138Human[2]
DGAT1120Rat[2]
T863 DGAT115Human[3][4]
PF-06424439 DGAT214Human[5][6][7][8]

Notably, both T863 and PF-06424439 demonstrate high selectivity for their respective targets, with no significant inhibitory activity reported against the other DGAT isoform or other related acyltransferases at concentrations up to 10 µM.[1][3]

Signaling Pathway of Triglyceride Synthesis

The diagram below illustrates the final step of triglyceride synthesis, the point of intervention for both DGAT1 and DGAT2 inhibitors.

triglyceride_synthesis cluster_DGAT Endoplasmic Reticulum DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 DGAT2 DGAT2 DAG->DGAT2 Acyl_CoA Acyl-CoA Acyl_CoA->DGAT1 Acyl_CoA->DGAT2 TG Triglyceride (TG) DGAT1->TG + DGAT2->TG + Dgat1_IN_3 This compound Dgat1_IN_3->DGAT1 inhibits DGAT2_inhibitor DGAT2 Inhibitor (e.g., PF-06424439) DGAT2_inhibitor->DGAT2 inhibits experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays microsome_prep Microsome Preparation (from cells overexpressing DGAT1 or DGAT2) enzymatic_assay Enzymatic Assay (e.g., radiometric or fluorescent) microsome_prep->enzymatic_assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination end End ic50_determination->end cell_culture Cell Culture (e.g., HEK293, HepG2) inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment tg_synthesis_measurement Triglyceride Synthesis Measurement (e.g., radioactive lipid incorporation) inhibitor_treatment->tg_synthesis_measurement cell_viability Cell Viability Assay inhibitor_treatment->cell_viability tg_synthesis_measurement->end cell_viability->end start Start start->microsome_prep start->cell_culture

References

Validating Intestinal Target Engagement of DGAT1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors in intestinal tissue. While specific data for "Dgat1-IN-3" is not publicly available, this document focuses on established DGAT1 inhibitors with robust preclinical data, offering a framework for the evaluation of novel compounds like this compound.

Introduction to DGAT1 Inhibition in the Intestine

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step of triglyceride (TG) synthesis.[1][2][3] In the intestine, DGAT1 plays a crucial role in the absorption of dietary fats.[4][5] Inhibition of intestinal DGAT1 is a promising therapeutic strategy for metabolic diseases like obesity and type 2 diabetes.[1][3][6] Validating that a DGAT1 inhibitor reaches and engages its target in the intestinal tissue is critical for preclinical drug development.

Comparative Analysis of Preclinical DGAT1 Inhibitors

Several small molecule DGAT1 inhibitors have been evaluated in preclinical models. This section compares the in vivo performance of three well-characterized inhibitors with demonstrated target engagement in the intestine: T863, PF-04620110, and A-922500.

CompoundAnimal ModelDoseKey In Vivo EndpointOutcomeReference
T863 Diet-induced obese miceOral administrationDelayed fat absorption, lipid accumulation in the distal small intestineSignificantly delayed fat absorption, mimicking genetic ablation of DGAT1.[1]
PF-04620110 Male C57BL/6J mice10 mg/kg, oral gavageIncreased plasma levels of active and total GLP-11.9-fold increase in active GLP-1 and total GLP-1.[7]
A-922500 Rodent models0.03, 0.3, and 3 mg/kg, p.o.Attenuation of postprandial rise in serum triglyceridesDose-dependent attenuation, with the highest dose abolishing the postprandial triglyceride response.[8]
Compound 7 (NIBR) Male Sprague-Dawley rats5 mg/kg, oralReduction of intracellular triglyceride levels in duodenal enterocytes67.8% reduction in intracellular triglycerides compared to vehicle.[4]

Experimental Protocols for Validating Intestinal Target Engagement

Accurate validation of in vivo target engagement requires robust experimental designs. Below are detailed protocols for key assays.

Oral Fat Tolerance Test (OFTT)

Objective: To assess the effect of a DGAT1 inhibitor on postprandial plasma triglyceride levels.

Protocol:

  • Fast animals (e.g., mice or rats) overnight (approximately 16 hours) with free access to water.

  • Administer the DGAT1 inhibitor or vehicle control via oral gavage at the desired dose.

  • After a specific pre-treatment time (e.g., 30-60 minutes), administer an oral lipid challenge (e.g., corn oil or Intralipid) at a standard volume (e.g., 10 mL/kg).[4]

  • Collect blood samples at baseline (time 0) and at multiple time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).

  • Measure plasma triglyceride concentrations using a commercial assay kit.

  • Calculate the area under the curve (AUC) for the plasma triglyceride excursion to quantify the effect of the inhibitor.

Measurement of Intracellular Triglycerides in Enterocytes

Objective: To directly measure the impact of DGAT1 inhibition on triglyceride synthesis within intestinal cells.

Protocol:

  • Dose animals with the DGAT1 inhibitor or vehicle as described in the OFTT protocol, followed by an oral lipid challenge.

  • At a predetermined time point (e.g., 2 hours post-lipid challenge), euthanize the animals.

  • Excise a section of the small intestine (e.g., duodenum or jejunum).

  • Isolate enterocytes from the intestinal tissue using established methods (e.g., scraping of the mucosa followed by enzymatic digestion).

  • Wash the isolated enterocytes extensively to remove any unabsorbed compound.[4]

  • Lyse the enterocytes and measure the intracellular triglyceride concentration using a commercial assay kit.

  • Normalize triglyceride levels to total protein concentration in the cell lysate.

Assessment of Gut Hormone Secretion

Objective: To evaluate the downstream effects of intestinal DGAT1 inhibition on the secretion of incretin hormones like GLP-1.

Protocol:

  • Follow the procedure for the OFTT (steps 1-3).

  • Collect blood samples into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.

  • Separate plasma by centrifugation.

  • Measure active and/or total GLP-1 concentrations in the plasma using a specific ELISA kit.[7]

Visualizing Pathways and Workflows

DGAT1 Signaling Pathway and Inhibitor Action

DGAT1_Pathway cluster_enterocyte Intestinal Enterocyte Dietary_Fat Dietary Fat (Triglycerides) Monoglycerides_FattyAcids Monoglycerides & Fatty Acids Dietary_Fat->Monoglycerides_FattyAcids Lipolysis Diacylglycerol Diacylglycerol (DAG) Monoglycerides_FattyAcids->Diacylglycerol Re-esterification Triglycerides Triglycerides (TG) Diacylglycerol->Triglycerides DGAT1 Chylomicrons Chylomicrons Triglycerides->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Dgat1_IN_3 This compound (or alternative) Dgat1_IN_3->Diacylglycerol Inhibition

Caption: DGAT1 pathway in enterocytes and the point of inhibition.

Experimental Workflow for In Vivo Target Engagement Validation

Experimental_Workflow cluster_animal_phase Animal Dosing cluster_analysis Analysis Fasting Overnight Fasting Dosing Oral Gavage: Vehicle or DGAT1 Inhibitor Fasting->Dosing Lipid_Challenge Oral Lipid Challenge Dosing->Lipid_Challenge Blood_Collection Serial Blood Collection Lipid_Challenge->Blood_Collection Tissue_Harvest Intestinal Tissue Harvest Lipid_Challenge->Tissue_Harvest Plasma_TG Plasma Triglyceride Measurement Blood_Collection->Plasma_TG GLP1_Assay Plasma GLP-1 Measurement Blood_Collection->GLP1_Assay Enterocyte_TG Enterocyte Triglyceride Measurement Tissue_Harvest->Enterocyte_TG Data Analysis\n(AUC Calculation) Data Analysis (AUC Calculation) Plasma_TG->Data Analysis\n(AUC Calculation) Data Analysis Data Analysis Enterocyte_TG->Data Analysis GLP1_Assay->Data Analysis

Caption: Workflow for validating DGAT1 inhibitor target engagement.

Conclusion

Validating the in vivo target engagement of novel DGAT1 inhibitors in intestinal tissue is a critical step in their development as potential therapeutics for metabolic diseases. The experimental protocols and comparative data presented in this guide offer a robust framework for these essential preclinical studies. By demonstrating a significant reduction in postprandial triglycerides, decreased intracellular triglyceride synthesis in enterocytes, and modulation of gut hormone secretion, researchers can confidently establish the intestinal target engagement of their compounds.

References

Reproducibility of Weight Loss Effects of DGAT1 Inhibitors in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of weight loss effects observed with Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors in rat and mouse models of obesity. While direct data on a specific compound designated "Dgat1-IN-3" is not publicly available, this document synthesizes findings from multiple studies on various potent and selective DGAT1 inhibitors. The consistent outcomes across different research groups and animal models strongly suggest a reproducible, mechanism-based effect of DGAT1 inhibition on body weight and related metabolic parameters.

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step of triglyceride synthesis.[1][2][3][4] Its inhibition has emerged as a promising therapeutic strategy for obesity and associated metabolic disorders.[1][3][4][5] Preclinical studies in rodent models consistently demonstrate that pharmacological inhibition of DGAT1 leads to a reduction in body weight gain, decreased adiposity, and improvements in hyperlipidemia and insulin sensitivity.[4][5][6][7][8][9] These effects are attributed to reduced fat absorption and storage, increased energy expenditure, and modulation of gut hormones that influence satiety.[10][11][12] The data presented herein, from a variety of DGAT1 inhibitors, underscores the reproducibility of this therapeutic approach.

Comparative Efficacy of DGAT1 Inhibitors on Weight Loss

The following table summarizes the weight loss effects of several distinct DGAT1 inhibitors in diet-induced obese (DIO) and genetically obese rodent models. The consistent reduction in body weight or body weight gain across different compounds and experimental settings highlights the on-target and reproducible nature of DGAT1 inhibition.

DGAT1 InhibitorAnimal ModelDosing RegimenDurationKey Weight Loss FindingsReference
Compound-A Diet-induced obese C57BL/6J mice3-30 mg/kg, oral3-4 weeksSignificantly decreased visceral fat pad weights.[1][1]
Genetically obese KKAy mice3-30 mg/kg, oral3-4 weeksSignificantly decreased visceral fat pad weights.[1][1]
H128 Genetically diabetic db/db mice10 mg/kg, oral5 weeksSignificantly reduced body weight gain.[5][5]
Compound B (Intestine-Targeted) Diet-induced obese mice1-30 mg/kg, twice daily, oral4 weeksReduced body weight gain and weight of white adipose tissues.[7][7]
PF-04620110 MiceSingle dose, oralAcuteDose-dependent inhibition of triglyceride absorption.[13][13]
A-922500 Rats, Hamsters, Mice0.03-3 mg/kg, oralAcuteDose-dependently attenuated postprandial rise in serum triglycerides.[14][14]
T863 Diet-induced obese miceOral2 weeksCaused weight loss.[8][8]
Unnamed DGAT-1i High-fat diet-fed rats3 and 9 mg/kg, intragastricAcuteReduced energy intake.[11][11]

Mechanism of Action: The DGAT1 Signaling Pathway

The primary mechanism by which DGAT1 inhibitors exert their weight loss effects is through the blockade of triglyceride synthesis. This leads to a cascade of downstream effects that collectively promote a leaner phenotype.

DGAT1_Pathway cluster_enterocyte Intestinal Enterocyte cluster_inhibition Pharmacological Intervention cluster_effects Physiological Effects Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids_MAG Fatty Acids & Monoglycerides (MAG) Dietary_Fat->Fatty_Acids_MAG Lipolysis Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids_MAG->Fatty_Acyl_CoA DAG Diacylglycerol (DAG) Fatty_Acyl_CoA->DAG Increased_Intestinal_FAO Increased Intestinal Fatty Acid Oxidation Fatty_Acyl_CoA->Increased_Intestinal_FAO Alternative Metabolism Triglycerides Triglycerides (TG) DAG->Triglycerides DGAT1 Increased_GLP1_PYY Increased GLP-1 & PYY (Satiety Hormones) DAG->Increased_GLP1_PYY Indirect Modulation Chylomicrons Chylomicrons Triglycerides->Chylomicrons Portal_Vein Systemic Circulation Chylomicrons->Portal_Vein Reduced_TG_Absorption Reduced TG Absorption & Chylomicron Formation Dgat1_IN_3 This compound (DGAT1 Inhibitor) Dgat1_IN_3->DAG Inhibits Weight_Loss Weight Loss Reduced_TG_Absorption->Weight_Loss Increased_Intestinal_FAO->Weight_Loss Reduced_Energy_Intake Reduced Energy Intake Increased_GLP1_PYY->Reduced_Energy_Intake Reduced_Energy_Intake->Weight_Loss Experimental_Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Data Collection & Analysis Animal_Selection Select Rat Strain (e.g., Sprague-Dawley) Acclimation Acclimation (1-2 weeks) Animal_Selection->Acclimation Diet_Induction High-Fat Diet Feeding (6-10 weeks) Acclimation->Diet_Induction Randomization Randomize DIO Rats into Groups Diet_Induction->Randomization Dosing Daily Oral Dosing (Vehicle vs. This compound) Randomization->Dosing Monitoring Monitor Body Weight, Food Intake Dosing->Monitoring Body_Comp Body Composition Analysis (DEXA/NMR) Monitoring->Body_Comp Endpoint Blood_Sampling Blood Collection for Metabolic Analysis Body_Comp->Blood_Sampling Tissue_Harvest Terminal Tissue Harvesting Blood_Sampling->Tissue_Harvest Data_Analysis Statistical Analysis of Results Tissue_Harvest->Data_Analysis

References

A Comparative Guide to DGAT1 Inhibitors: Dgat1-IN-3 vs. First-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) plays a pivotal role in the final stage of triglyceride synthesis. This function positions it as a significant therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.[1] The development of DGAT1 inhibitors has evolved over time, leading to compounds with improved potency and selectivity. This guide provides a detailed comparison of Dgat1-IN-3 against a cohort of first-generation DGAT1 inhibitors, including T-863, PF-04620110, AZD7687, and Pradigastat (LCQ908), supported by experimental data and protocols.

At a Glance: Key Performance Indicators

The following tables summarize the quantitative data for this compound and first-generation DGAT1 inhibitors, offering a clear comparison of their in vitro potency, selectivity, and pharmacokinetic profiles.

Table 1: In Vitro Potency of DGAT1 Inhibitors

CompoundTargetIC50 (nM)Cell-Based IC50 (nM)Source
This compound Human DGAT1 38 660 (in CHOK1 cells) [1]
Rat DGAT1 120 [1]
T-863Human DGAT115[2]
PF-04620110Human DGAT1198 (in HT-29 cells)[3][4]
AZD7687Human DGAT180[1]
Pradigastat (LCQ908)Human DGAT1157[5]

Table 2: Selectivity Profile of DGAT1 Inhibitors

CompoundSelectivity against DGAT2Selectivity against other enzymesSource
This compound Data not availablehERG IC20 = 200 nM[1]
T-863No inhibitory activity against human DGAT2No inhibitory activity against human MGAT2 and MGAT3[2]
PF-04620110>100-fold selective vs. human DGAT2>100-fold selective vs. human ACAT1, AWAT1/2, MGAT2/3, and mouse MGAT1[3]
AZD7687Data not availableInhibition of ACAT (79% at 10 µM), FAAH (IC50 = 3.7 µM), Muscarinic M2 receptor (IC50 = 80.5 µM), PDE10A1 (IC50 = 5.5 µM)[1]
Pradigastat (LCQ908)Data not availableInhibited BCRP (IC50 = 5 µM), OATP1B1 (IC50 = 1.66 µM), OATP1B3 (IC50 = 3.34 µM), OAT3 (IC50 = 0.973 µM)[5]

Table 3: Pharmacokinetic and In Vivo Efficacy Data

CompoundKey Pharmacokinetic ParametersIn Vivo EfficacySource
This compound Oral bioavailability (rat): 77%; Cmax (50 mg/kg, p.o.): 24 µM; T1/2 (5 mg/kg, i.v.): 1.95 hReduces weight gain and plasma triglycerides in a dose-dependent manner in rats (5-50 mg/kg, p.o. for 3 weeks).[1]
T-863Orally activeDelays fat absorption, causes weight loss, and reduces serum and liver triglycerides in mice (30 mg/kg, p.o.).[2][6]
PF-04620110Orally bioavailableReduces plasma triglyceride levels in rodents at doses ≥0.1 mg/kg following a lipid challenge.[3][7]
AZD7687Orally activeMarkedly reduces postprandial triglyceride excursion in humans at doses ≥5 mg.[8]
Pradigastat (LCQ908)Orally effectiveDecreases chylomicron secretion and prevents postprandial triglyceride elevation in humans.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

DGAT1_Signaling_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes Inhibitor DGAT1 Inhibitor (e.g., this compound) Inhibitor->DGAT1 Inhibits

Caption: DGAT1 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzyme_Assay DGAT1 Enzyme Inhibition Assay Cell_Assay Cellular Triglyceride Synthesis Assay PK_Study Pharmacokinetic Analysis Enzyme_Assay->PK_Study Lead Optimization OLTT Oral Lipid Tolerance Test (OLTT)

Caption: Experimental Workflow for DGAT1 Inhibitor Evaluation.

Detailed Experimental Protocols

In Vitro DGAT1 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the DGAT1 enzyme.

Materials:

  • Recombinant human DGAT1 enzyme

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • [14C]-Oleoyl-CoA

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mg/mL BSA)

  • Test compounds (this compound or first-generation inhibitors) dissolved in DMSO

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant DGAT1 enzyme, and DAG.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding [14C]-Oleoyl-CoA.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding a solution of isopropanol/heptane/water (80:20:2, v/v/v).

  • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

  • Collect the upper organic phase containing the radiolabeled triglycerides.

  • Quantify the amount of [14C]-triglyceride formed using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Triglyceride Synthesis Assay

This assay measures the ability of a compound to inhibit triglyceride synthesis within a cellular context.

Materials:

  • Human intestinal cell line (e.g., Caco-2 or HT-29)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [3H]-Glycerol or [14C]-Oleic acid

  • Test compounds

  • Lysis buffer

  • Thin-layer chromatography (TLC) plates and developing solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)

Procedure:

  • Seed the cells in multi-well plates and allow them to differentiate.

  • Pre-treat the cells with the test compound at various concentrations for 1-2 hours.

  • Add [3H]-Glycerol or [14C]-Oleic acid to the medium and incubate for an additional 4-6 hours.

  • Wash the cells with cold PBS and lyse them.

  • Extract the total lipids from the cell lysate using a chloroform/methanol solution.

  • Separate the lipid species by spotting the extracts on a TLC plate and developing it in the appropriate solvent system.

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride band.

  • Quantify the radioactivity in the scraped band using a scintillation counter.

  • Determine the IC50 value for the inhibition of triglyceride synthesis.

Oral Lipid Tolerance Test (OLTT) in Rodents

This in vivo assay evaluates the effect of a DGAT1 inhibitor on postprandial hyperlipidemia.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Test compound formulated for oral administration

  • Lipid source (e.g., corn oil or olive oil)

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Triglyceride measurement kit

Procedure:

  • Fast the animals overnight (approximately 16 hours) with free access to water.[11][12][13]

  • Administer the test compound or vehicle orally (p.o.) by gavage.

  • After a specified pre-treatment time (e.g., 30-60 minutes), administer an oral lipid gavage (e.g., 10 ml/kg of corn oil).

  • Collect blood samples from the tail vein or other appropriate site at baseline (0 hours) and at various time points post-lipid gavage (e.g., 1, 2, 4, and 6 hours).

  • Separate the plasma or serum by centrifugation.

  • Measure the triglyceride concentrations in the plasma/serum samples using a commercial kit.

  • Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the effect of the inhibitor on postprandial lipid excursion.

Conclusion

This guide provides a comparative overview of this compound and first-generation DGAT1 inhibitors. The data presented in the tables, along with the visual representations of the signaling pathway and experimental workflows, offer a comprehensive resource for researchers in the field of metabolic drug discovery. The detailed experimental protocols provide a foundation for the in-house evaluation and comparison of these and other DGAT1 inhibitors. While first-generation inhibitors demonstrated the potential of targeting DGAT1, newer compounds like this compound are being developed with the aim of optimizing potency, selectivity, and pharmacokinetic properties for improved therapeutic outcomes.

References

Confirming the Specificity of DGAT1 Inhibitors: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

In the development of targeted therapeutics, ensuring inhibitor specificity is paramount to minimizing off-target effects and accurately interpreting experimental outcomes. This guide provides a comparative framework for confirming the specificity of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, with a focus on the conceptual design of a rescue experiment for a compound herein referred to as Dgat1-IN-3. We will compare its expected performance with established DGAT1 inhibitors, such as T863, and provide the necessary experimental protocols and data presentation formats for rigorous validation.

The Role of DGAT1 in Triglyceride Synthesis

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1][2][3] It is involved in the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triacylglycerol (TAG).[4][5] This process is central to lipid storage and metabolism.[4] Given its role, DGAT1 has emerged as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[6][7] Pharmacological inhibition of DGAT1 aims to reduce triglyceride synthesis, thereby ameliorating the symptoms associated with these conditions.[5]

Conceptual Framework: The Rescue Experiment

A rescue experiment is a powerful method to confirm that the observed effects of an inhibitor are due to its interaction with the intended target. The logic is straightforward: if an inhibitor is specific for a particular target (e.g., DGAT1), its effects should be absent in a system lacking that target. In the context of this compound, a rescue experiment would typically involve comparing the inhibitor's effects in wild-type (WT) animals or cells versus their DGAT1 knockout (KO) counterparts. The absence of a physiological or biochemical response to the inhibitor in the KO model "rescues" the phenotype, confirming the inhibitor's on-target specificity. A study on the DGAT1 inhibitor 5B demonstrated this principle by showing that the inhibitor's effects on body weight and food intake were observed in wild-type mice but were absent in DGAT1 knockout mice, strongly suggesting the inhibitor's specificity for DGAT1.[8]

cluster_0 Experimental Logic A Wild-Type (WT) System (Expresses DGAT1) C Treat with this compound A->C Treatment B DGAT1 Knockout (KO) System (Lacks DGAT1) B->C Treatment D Phenotypic Effect Observed (e.g., reduced TG synthesis) C->D In WT E No Phenotypic Effect (Phenotype 'Rescued') C->E In KO F Conclusion: This compound is Specific for DGAT1 D->F E->F

Caption: Logical workflow of a rescue experiment to confirm inhibitor specificity.

Comparative Data on DGAT1 Inhibitor Specificity

The following tables summarize expected and reported data for DGAT1 inhibitors, providing a template for evaluating this compound.

Table 1: In Vitro Inhibitor Potency and Selectivity

InhibitorTarget IC50 (Human DGAT1)Off-Target IC50 (Human DGAT2)Off-Target IC50 (Human ACAT1)Reference
T863 Potent InhibitionNo inhibition up to 10 µMNot Reported[6]
This compound (Expected) < 100 nM> 10 µM> 10 µM-
Compound 5B Potent Inhibition> 10 µM (for ACAT1)No activity at 10 µM[8]

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: In Vivo Effects in Wild-Type vs. DGAT1 Knockout Mice

ParameterTreatmentWild-Type (WT) ResponseDGAT1 Knockout (KO) ResponseExpected Outcome for SpecificityReference
Body Weight This compoundSignificant reduction in weight gainNo significant changeConfirmed[8] (for Compound 5B)
Food Intake This compoundSignificant reductionNo significant changeConfirmed[8] (for Compound 5B)
Plasma Triglycerides (Post-Lipid Challenge) This compoundBlunted increaseNo significant changeConfirmed[6][9] (for other DGAT1i)
Fecal Fat Content This compoundIncreasedNo significant changeConfirmed-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor specificity.

DGAT1 Enzyme Activity Assay

This assay directly measures the ability of an inhibitor to block DGAT1-mediated triglyceride synthesis.

Protocol:

  • Enzyme Source: Use microsomal fractions from cells overexpressing human DGAT1.

  • Substrates: Utilize [14C]-oleoyl-CoA as the radiolabeled acyl donor and 1,2-dioleoylglycerol as the acyl acceptor.

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound for 30 minutes.

  • Reaction Initiation: Start the reaction by adding the substrates. The reaction mixture typically contains Tris-HCl buffer, MgCl2, and BSA.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10-20 minutes) by adding a solution of chloroform:methanol.

  • Lipid Extraction: Extract the lipids, separating the organic and aqueous phases.

  • Analysis: Resolve the lipid species using thin-layer chromatography (TLC) and quantify the amount of radiolabeled triglyceride formed using a phosphorimager or scintillation counting.

  • IC50 Calculation: Determine the inhibitor concentration that causes 50% inhibition of DGAT1 activity.

Selectivity Assays: To confirm selectivity, perform the same assay using microsomal preparations containing human DGAT2 and ACAT1. A highly selective inhibitor will show a significantly higher IC50 for these off-target enzymes.

cluster_workflow DGAT1 Activity Assay Workflow A Microsomes with DGAT1 D Incubation A->D B This compound (Varying Concentrations) B->D C [14C]oleoyl-CoA + 1,2-dioleoylglycerol C->D E Lipid Extraction D->E F TLC Separation E->F G Quantify [14C]-Triglyceride F->G H Calculate IC50 G->H cluster_pathway DGAT1 in Triglyceride Metabolism FA Fatty Acyl-CoA DGAT1 DGAT1 FA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TG Triglyceride (TG) Storage Lipid Droplet Storage TG->Storage VLDL VLDL Assembly & Secretion TG->VLDL DGAT1->TG Catalyzes Inhibitor This compound Inhibitor->DGAT1 Inhibits Insulin Improved Insulin Sensitivity Inhibitor->Insulin Leads to

References

Safety Operating Guide

Proper Disposal of Dgat1-IN-3: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat all Dgat1-IN-3 waste as hazardous chemical waste. Personnel handling the waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

This guide provides detailed procedures for the safe and compliant disposal of this compound, a potent and selective Diacylglycerol Acyltransferase-1 (DGAT1) inhibitor used in research settings. Adherence to these protocols is essential to ensure personnel safety and environmental protection.

Pre-Disposal and Handling

Before beginning any disposal process, it is crucial to consult your institution's specific hazardous waste management guidelines, as regulations may vary.

Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

Solutions of this compound are often prepared in Dimethyl Sulfoxide (DMSO).[1][2] DMSO can facilitate the absorption of other chemicals through the skin, making the use of appropriate gloves particularly critical.[1][2]

Step-by-Step Disposal Protocol

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If dissolved in a solvent, the solvent (e.g., "this compound in DMSO") and its approximate concentration should also be indicated.

  • Disposal of Unused Solid this compound:

    • Carefully transfer the solid waste into the designated hazardous waste container.

    • Avoid creating dust. If the material is in a fine powder form, conduct the transfer within a chemical fume hood.

  • Disposal of this compound Solutions:

    • Pour the liquid waste into the designated hazardous waste container.

    • Do not dispose of this compound solutions down the drain.[3]

    • This combustible material may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] However, this should be handled by a licensed disposal company.

  • Disposal of Contaminated Labware:

    • Sharps: Needles, scalpels, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.

    • Glassware and Plasticware: Rinse contaminated labware (e.g., vials, pipette tips) with a suitable solvent (such as ethanol or acetone) three times. Collect the rinsate as hazardous waste. The cleaned labware can then be disposed of according to your institution's procedures for non-hazardous lab glass or plastic.

  • Spill Cleanup:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

    • Scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Pickup:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

ParameterValueSource
CAS Number 939375-07-2[4][5][6]
Molecular Formula C₂₄H₂₈N₄O₃N/A
Common Solvent DMSO[4][5]
Storage (in solvent) -80°C (up to 6 months) or -20°C (up to 1 month)[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.

Dgat1_IN_3_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_paths Disposal Procedures cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Obtain Labeled Hazardous Waste Container ppe->container waste_type Identify Waste Type container->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware solid_to_container Transfer to Hazardous Waste Container solid_waste->solid_to_container liquid_to_container Pour into Hazardous Waste Container liquid_waste->liquid_to_container rinse_labware Triple Rinse with Solvent contaminated_labware->rinse_labware seal Securely Seal Container solid_to_container->seal liquid_to_container->seal rinsate_to_container Collect Rinsate as Hazardous Waste rinse_labware->rinsate_to_container dispose_labware Dispose of Cleaned Labware rinsate_to_container->dispose_labware rinsate_to_container->seal store Store in Designated Area seal->store pickup Arrange for EHS Pickup store->pickup end End: Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for the specific chemical you are using.

References

Essential Safety and Operational Guide for Handling Dgat1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Dgat1-IN-3 (CAS No. 939375-07-2). The following procedures are designed to ensure the safe handling, storage, and disposal of this potent and selective DGAT-1 inhibitor, which is intended for research use only.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, data from a structurally similar compound, DSR-6434, indicates that this substance may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, the following personal protective equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Impervious gloves (e.g., nitrile).Prevents skin contact which may lead to irritation.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

Table 2: Handling and Storage Conditions

ConditionSpecificationDetails
Handling Avoid inhalation, and contact with skin and eyes. Avoid dust and aerosol formation.Use only in well-ventilated areas or with appropriate exhaust ventilation.[1][2]
Storage (Solid) Store at -20°C for up to 3 years, or at 4°C for up to 2 years.For long-term storage, freezing is recommended.[3]
Storage (In Solvent) Store at -80°C for up to 6 months, or at -20°C for up to 1 month.Once in solution, it is recommended to store in aliquots in tightly sealed vials.[3][4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Operational Plan: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Dgat1_IN_3_Workflow This compound Handling Workflow cluster_receipt Receiving and Storage cluster_handling Experimentation cluster_disposal Waste Management Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Visually check for leaks or breaches Log Log into Inventory Inspect->Log Record lot number, quantity, and date Store Store at Recommended Temperature (Solid: -20°C or 4°C) (Solution: -80°C or -20°C) Log->Store Follow storage guidelines DonPPE Don Appropriate PPE Store->DonPPE Before handling Prepare Prepare Solutions in a Ventilated Area DonPPE->Prepare Use fume hood or ventilated enclosure Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate After experiment completion Segregate Segregate Waste Decontaminate->Segregate Unused material and contaminated items LabelWaste Label Waste Container Segregate->LabelWaste Clearly identify contents Dispose Dispose of According to Institutional and Local Regulations LabelWaste->Dispose Consult EHS for specific procedures

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. In general, the waste should be collected in a designated, labeled, and sealed container for chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.